molecular formula C10H8BrNO B1267453 7-Bromo-2-methylquinolin-4-ol CAS No. 56716-92-8

7-Bromo-2-methylquinolin-4-ol

Katalognummer: B1267453
CAS-Nummer: 56716-92-8
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: QOUCHADNJZFETE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-methylquinolin-4-ol (CAS 56716-92-8) is a brominated quinoline derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. With the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, this compound features a quinoline core structure substituted with a bromo group at the 7-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position . The quinoline scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities . The specific substitution pattern on this compound makes it a promising precursor for the development of novel therapeutic agents. Recent scientific investigations have highlighted its utility as a key intermediate in the synthesis of quinoline-5,8-dione-based sphingosine kinase (SphK) inhibitors . SphK overexpression is observed in many cancers, including breast, renal, and leukemia, and its inhibition is a promising strategy for anticancer drug development . The bromine atom at the C(7) position is a crucial chemical handle that can be exploited for further functionalization via cross-coupling reactions, allowing researchers to diversify the molecule and explore new chemical space for structure-activity relationship (SAR) studies . This compound is provided exclusively for research purposes. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

7-bromo-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUCHADNJZFETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320926
Record name 7-Bromo-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56716-92-8
Record name 7-Bromo-2-methyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56716-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 366402
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056716928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56716-92-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Bromo-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56716-92-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 7-bromo-2-methylquinolin-4-ol, a quinoline derivative of interest to researchers, scientists, and drug development professionals. The document outlines the core synthetic pathways, detailed experimental protocols derived from established methodologies for analogous structures, and quantitative data to facilitate a thorough understanding of the synthesis process.

Core Synthesis Pathways

The synthesis of this compound is most effectively achieved through well-established methods for quinoline ring formation, primarily the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both methods utilize a substituted aniline as a key starting material. For the synthesis of the target molecule, 3-bromoaniline is the logical precursor.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step process that involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[1] This method is a direct and widely used approach for the preparation of 4-hydroxyquinolines.[1]

The reaction of 3-bromoaniline with ethyl acetoacetate first forms the kinetic product, ethyl 3-(3-bromophenylamino)but-2-enoate, at moderate temperatures.[1] Subsequent heating of this intermediate in a high-boiling point solvent induces an intramolecular cyclization to form this compound.[1] The use of an inert, high-boiling solvent such as diphenyl ether or Dowtherm A is crucial for achieving high yields in the cyclization step, which typically requires temperatures around 250 °C.[1][2]

Gould-Jacobs Reaction

The Gould-Jacobs reaction offers an alternative route to 4-hydroxyquinolines. This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and finally decarboxylation to yield the 4-hydroxyquinoline.[3] While this method is effective, it involves more steps compared to the Conrad-Limpach synthesis for this specific target.

Data Presentation

The following tables summarize the key reactants and intermediates, along with typical reaction conditions and expected outcomes based on analogous syntheses.

Table 1: Reactants and Intermediates for the Conrad-Limpach Synthesis

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-BromoanilineC₆H₆BrN172.02Starting Material
Ethyl acetoacetateC₆H₁₀O₃130.14Reagent
Ethyl 3-(3-bromophenylamino)but-2-enoateC₁₂H₁₄BrNO₂284.15Intermediate
This compoundC₁₀H₈BrNO238.08Final Product

Table 2: Typical Reaction Parameters for the Conrad-Limpach Synthesis of Substituted 4-Hydroxyquinolines

StepTemperature (°C)Reaction TimeSolventTypical Yield (%)
Condensation100-1401-2 hoursToluene or neat>90
Cyclization240-26030-60 minutesDiphenyl ether or Dowtherm A65-95

Experimental Protocols

The following experimental protocols are based on established procedures for the Conrad-Limpach synthesis of similar 4-hydroxyquinoline derivatives and are adapted for the synthesis of this compound.

Experiment 1: Synthesis of Ethyl 3-(3-bromophenylamino)but-2-enoate (Intermediate)

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

  • Heat the mixture to reflux (approximately 120-140 °C) in toluene.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 3-(3-bromophenylamino)but-2-enoate. This intermediate can often be used in the next step without further purification.

Experiment 2: Synthesis of this compound (Final Product)

Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the solvent to approximately 250 °C with stirring.

  • Slowly add the crude ethyl 3-(3-bromophenylamino)but-2-enoate from the previous step to the hot solvent.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes.

  • Monitor the completion of the cyclization by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent.

  • Add a hydrocarbon solvent like hexane or heptane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with the hydrocarbon solvent to remove the high-boiling point solvent.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[4]

Mandatory Visualization

Conrad-Limpach Synthesis Mechanism

Conrad_Limpach A 3-Bromoaniline C Tetrahedral Intermediate A->C + B Ethyl Acetoacetate B->C D Schiff Base Intermediate (Ethyl 3-(3-bromophenylamino)but-2-enoate) C->D - H₂O E Enol Tautomer D->E Tautomerization F Cyclized Intermediate E->F Heat (~250°C) Intramolecular Cyclization G This compound F->G - EtOH

Caption: The reaction mechanism of the Conrad-Limpach synthesis for this compound.

Experimental Workflow for Conrad-Limpach Synthesis

Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Mix 3-Bromoaniline and Ethyl Acetoacetate with acid catalyst B Heat to reflux (120-140°C) A->B C Remove water B->C D Cool and remove solvent C->D E Crude Intermediate D->E G Add crude intermediate E->G F Heat high-boiling solvent to ~250°C F->G H Maintain temperature (250-260°C) G->H I Cool and precipitate H->I J Filter the solid product I->J K Wash with hydrocarbon solvent J->K L Recrystallize or perform column chromatography K->L M Pure this compound L->M

Caption: A typical experimental workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of 7-Bromo-2-methylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 7-Bromo-2-methylquinolin-4-ol. Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data, analysis of analogous structures, and established synthetic protocols to serve as a valuable resource for researchers working with this and related quinoline scaffolds.

Spectroscopic Data

The quinoline core and its substituents give rise to a characteristic spectroscopic fingerprint. The data presented herein is a combination of predicted values and data from closely related analogs, providing a robust estimation of the expected spectral characteristics for this compound.

Table 1: Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and exact mass of this compound. The predicted monoisotopic mass is 236.97893 Da.[1]

AdductPredicted m/z
[M+H]⁺237.98621
[M+Na]⁺259.96815
[M-H]⁻235.97165
[M+NH₄]⁺255.01275
[M+K]⁺275.94209
[M+H-H₂O]⁺219.97619
Data sourced from PubChem CID: 339522.[1]
Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electronic nature of the quinolinol system.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 11.5 - 12.5br s1H-OH
~ 8.10d1HH5
~ 7.95d1HH8
~ 7.50dd1HH6
~ 6.20s1HH3
~ 2.40s3H-CH₃
Note: These are estimated values based on known substituent effects on the quinoline ring system.
Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

The carbon NMR will reflect the 10 unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~ 178C4
~ 152C2
~ 148C8a
~ 139C7
~ 126C5
~ 125C6
~ 122C8
~ 118C4a
~ 115C-Br
~ 108C3
~ 20-CH₃
Note: These are estimated values based on known substituent effects on the quinoline ring system.
Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the O-H, C=O (from the tautomeric quinolone form), C=C, and C-Br bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (hydroxyl group)
~ 1640StrongC=O stretch (keto tautomer)
1600 - 1450MediumC=C aromatic ring stretches
~ 1200MediumC-O stretch
700 - 500MediumC-Br stretch
Note: Values are typical for this class of compounds.

Experimental Protocols

The synthesis of this compound can be effectively achieved via the Conrad-Limpach reaction. This established method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromoaniline 3-Bromoaniline Intermediate Ethyl 3-(3-bromoanilino)but-2-enoate 3-Bromoaniline->Intermediate Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate Step 1 Condensation (e.g., Acetic Acid catalyst, RT) Product This compound Step 1->Product via Step 2 Step 2 Thermal Cyclization (High-boiling solvent, ~250 °C) Intermediate->Step 1

Caption: Synthetic workflow for this compound.

Materials:

  • 3-Bromoaniline

  • Ethyl acetoacetate

  • Glacial acetic acid (catalyst)

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents). Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the aniline. The intermediate, ethyl 3-(3-bromoanilino)but-2-enoate, can be isolated or used directly in the next step.

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250 °C with stirring. The cyclization reaction is typically complete within 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent. Collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield this compound as a solid.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the quinolinol and to observe the exchangeable hydroxyl proton.

  • Mass Spectrometry: High-resolution mass spectrometry would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes to confirm the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Logical Relationships in Spectroscopic Analysis

The structural features of this compound directly correlate with the expected spectroscopic data. The following diagram illustrates the logical flow from structure to spectral output.

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Expected Data Molecule This compound NMR NMR (¹H, ¹³C) Molecule->NMR MS Mass Spectrometry Molecule->MS IR Infrared Spectroscopy Molecule->IR NMR_Data Aromatic & Aliphatic Signals Unique Carbon Environments NMR->NMR_Data MS_Data Molecular Ion Peak Isotopic Pattern of Bromine MS->MS_Data IR_Data O-H, C=O, C=C, C-Br Vibrations IR->IR_Data

Caption: Logical flow from molecular structure to spectroscopic data.

References

Technical Guide: 7-Bromo-2-methylquinolin-4-ol - Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-methylquinolin-4-ol, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route adapted from established methodologies for structurally similar compounds. It further details proposed experimental protocols for its synthesis and characterization, alongside a discussion of its potential biological activities based on the known pharmacology of the quinoline scaffold. This guide serves as a valuable resource for researchers interested in the synthesis and evaluation of novel quinoline-based compounds.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the quinoline ring plays a crucial role in modulating the pharmacological profile of these molecules. This compound incorporates a bromine atom at the 7-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, features that are anticipated to influence its biological and physicochemical properties. While specific literature on this compound is scarce, its structural similarity to other biologically active quinolines makes it a compound of interest for further investigation.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not extensively available in the literature. The following table summarizes predicted physicochemical properties.

PropertyValueSource
Molecular FormulaC₁₀H₈BrNOPubChem
Molecular Weight238.08 g/mol PubChem
XlogP (predicted)2.6PubChem
Monoisotopic Mass236.97893 DaPubChem[1]

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound can be achieved through a multi-step process commencing with a Gould-Jacobs reaction. This established method is widely used for the synthesis of 4-hydroxyquinolines.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 3-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized at high temperature to yield the desired this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 3-Bromoaniline C Intermediate A->C Condensation B Ethyl Acetoacetate B->C D High-Boiling Point Solvent (e.g., Dowtherm A) E This compound C->E Thermal Cyclization F Crude Product E->F G Purified Product F->G Recrystallization/Chromatography

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for similar quinoline syntheses and serve as a guide.

Step 1: Synthesis of Ethyl 3-(3-bromoanilino)but-2-enoate (Intermediate)

  • In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture at 120-140°C for 2-4 hours, with continuous removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The crude intermediate can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • In a separate reaction vessel, preheat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250-260°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes to facilitate the cyclization reaction.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to below 100°C and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Aromatic protons in the 6-8 ppm region, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances corresponding to the quinoline core carbons and the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
FT-IR Spectroscopy Characteristic peaks for O-H, C-H, C=C, and C-Br bonds.
Melting Point A sharp melting point range indicating the purity of the compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the quinoline scaffold is known to interact with various biological targets. Bromophenol derivatives, in general, have shown potential as antioxidant and anticancer agents.[2][3] Based on this, a hypothetical screening workflow can be proposed.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_pathway Mechanism of Action Studies cluster_development Lead Optimization A This compound B Cytotoxicity Assay (e.g., MTT) A->B C Anti-inflammatory Assay (e.g., COX inhibition) A->C D Apoptosis Pathway Analysis B->D E Cell Cycle Analysis B->E F Kinase Inhibition Profiling C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G

Caption: Hypothetical workflow for biological evaluation.

Potential Signaling Pathways of Interest
  • Apoptosis Pathways: Many quinoline-based anticancer agents induce apoptosis through the intrinsic or extrinsic pathways. Key proteins to investigate would include caspases, Bcl-2 family proteins, and p53.

  • MAPK Signaling Pathway: This pathway is crucial for cell proliferation and survival and is often dysregulated in cancer. The effect of the compound on the phosphorylation status of key kinases like ERK, JNK, and p38 could be evaluated.

  • NF-κB Signaling Pathway: As a key regulator of inflammation, inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers in drug discovery and development. While direct experimental data is limited, the proposed synthetic route and characterization methods, along with the discussion of potential biological activities, offer a solid starting point for the investigation of this promising compound. Further research is warranted to synthesize, characterize, and evaluate the pharmacological profile of this compound to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 7-Bromo-2-methylquinolin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 7-Bromo-2-methylquinolin-4-ol in organic solvents. A comprehensive search of available literature indicates a lack of specific quantitative solubility data for this compound. Consequently, this document provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method. Additionally, this guide presents the known physical and chemical properties of the target compound and its isomers to provide a foundational understanding. An illustrative table of how solubility data would be presented and a visual workflow of the experimental protocol are also included to aid researchers in their laboratory investigations.

Introduction

This compound is a substituted quinoline derivative. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anticancer properties.[1] The solubility of a compound is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and bioavailability. An understanding of the solubility of this compound in various organic solvents is therefore essential for its potential application in pharmaceutical and chemical research.

This guide provides a framework for determining and understanding the solubility profile of this compound, despite the current absence of specific experimental data in the public domain.

Physicochemical Properties of this compound and Related Isomers

To provide a comprehensive overview, the following table summarizes the known physical and chemical properties of this compound and its related isomers. This information is crucial for designing and interpreting solubility experiments.

PropertyThis compound7-Bromo-4-methylquinolin-2(1H)-one7-Bromo-2-methoxy-4-methylquinoline
Molecular Formula C₁₀H₈BrNO[2]C₁₀H₈BrNO[3]C₁₁H₁₀BrNO[4]
Molecular Weight 238.08 g/mol 238.08 g/mol [3]252.10 g/mol
Appearance Solid (predicted)Solid[3]-
SMILES CC1=CC(=O)C2=C(N1)C=C(C=C2)Br[2]O=C1NC2=CC(Br)=CC=C2C(C)=C1[3]COC1=NC2=CC(=CC=C2C(=C1)C)Br[4]
InChI Key QOUCHADNJZFETE-UHFFFAOYSA-N[2]VLVDHSVVOTZPAH-UHFFFAOYSA-N[3]CIGLFVWFRKNNSC-UHFFFAOYAS[4]
Predicted XlogP 2.6[2]--

General Solubility of Quinoline Derivatives

Quinoline is a heterocyclic aromatic organic compound that is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[5][6] Generally, quinoline derivatives exhibit good solubility in a range of organic solvents, which is attributed to their aromatic and heterocyclic nature.[7] The solubility can be influenced by factors such as the nature of the solvent (polarity), temperature, and pH.[8] For substituted quinolines, the nature and position of the substituents play a significant role in their solubility profile.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[9][10] The following protocol is a generalized procedure that can be adapted for this compound.

4.1. Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.[9]

4.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Orbital shaker or agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

4.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours).[9]

  • Phase Separation:

    • After agitation, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[9]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the analytical range of the detection method.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.[7][9]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation: Illustrative Solubility Data

The following table is a hypothetical representation of how the quantitative solubility data for this compound would be presented.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Dimethyl Sulfoxide25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution agitate Agitation at Constant Temperature prep->agitate Add excess solute to solvent separate Phase Separation (Sedimentation & Centrifugation) agitate->separate Reach equilibrium (24-72h) analyze Sample Analysis (Filtration, Dilution, HPLC/UV-Vis) separate->analyze Collect supernatant quantify Quantification (Calibration Curve) analyze->quantify Obtain analytical response calculate Calculation of Solubility quantify->calculate Determine concentration

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not currently available, this technical guide provides researchers with the necessary tools to determine this crucial parameter. By utilizing the detailed shake-flask experimental protocol and understanding the general solubility trends of quinoline derivatives, scientists and drug development professionals can effectively characterize the solubility profile of this compound. This information is indispensable for advancing the research and potential applications of this compound in medicinal chemistry and related fields.

References

The Tautomeric Landscape of 7-Bromo-2-methylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomerism of 7-Bromo-2-methylquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, and understanding the tautomeric equilibrium of its derivatives is crucial for predicting molecular interactions, physicochemical properties, and ultimately, biological activity. This document details the synthesis, spectroscopic characterization, and the keto-enol tautomeric relationship of this compound.

Introduction: The Significance of Tautomerism in 4-Quinolones

Quinolones substituted at the 4-position with a hydroxyl group can exist in two tautomeric forms: the enol form (this compound) and the keto form (7-Bromo-2-methyl-1H-quinolin-4-one). The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the quinoline ring. The predominant tautomer dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall three-dimensional structure, all of which are critical determinants of its interaction with biological targets.

For 4-quinolone derivatives, the keto-enol tautomeric equilibrium generally favors the keto form. This preference is attributed to the greater stability of the amide functionality within the quinolone ring system compared to the hydroxyquinoline (enol) form. Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is paramount in elucidating the dominant tautomeric form in different environments.

Synthesis of this compound

The most common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[1][2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound, the appropriate starting materials are 4-bromoaniline and ethyl acetoacetate.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Synthesis of Ethyl 3-(4-bromophenylamino)but-2-enoate (Enamine Intermediate)

  • Materials:

    • 4-Bromoaniline

    • Ethyl acetoacetate

    • Glacial acetic acid (catalytic amount)

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 4-bromoaniline and ethyl acetoacetate in toluene.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, the reaction is complete.

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate. This intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • Materials:

    • Crude ethyl 3-(4-bromophenylamino)but-2-enoate

    • High-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)

  • Procedure:

    • In a suitable reaction vessel, add the crude enamine intermediate to a high-boiling point solvent. The use of a solvent is crucial for achieving high yields.[2]

    • Heat the mixture to approximately 250 °C.

    • Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

    • Collect the solid product by filtration.

    • Wash the collected solid with a non-polar solvent, such as hexane or diethyl ether, to remove the high-boiling point solvent.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of dimethylformamide (DMF) and water.

Tautomeric Equilibrium and Spectroscopic Characterization

Data Presentation

Definitive experimental spectroscopic data for this compound is not available in the public domain. However, based on the known spectroscopic characteristics of 4-quinolones, the following table summarizes the expected key data for the predominant keto tautomer, 7-Bromo-2-methyl-1H-quinolin-4-one.

Spectroscopic Data 7-Bromo-2-methyl-1H-quinolin-4-one (Keto Form) This compound (Enol Form)
¹H NMR N-H proton signal (typically broad, >10 ppm), Aromatic protons, Methyl singlet (~2.4 ppm), Vinylic proton singlet (~6.0 ppm)O-H proton signal (typically broad), Aromatic protons, Methyl singlet, Aromatic proton at C3
¹³C NMR Carbonyl carbon (C4) signal (>170 ppm), Aromatic carbons, Methyl carbonAromatic carbon (C4) with -OH (~150-160 ppm), Other aromatic carbons, Methyl carbon
IR Spectroscopy C=O stretching vibration (~1650 cm⁻¹), N-H stretching vibration (~3200-3400 cm⁻¹)O-H stretching vibration (~3200-3600 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region

Note: The chemical shifts and vibrational frequencies are approximate and can vary depending on the solvent and concentration.

A study on 3-substituted 2-methyl-quinolin-4(1H)-ones indicated that the chemical shift of the C4 carbon in the ¹³C NMR spectrum is a reliable indicator of the tautomeric form, with values above 170 ppm confirming the 4-oxo (keto) structure in DMSO-d6 solution.[4]

Visualizing the Tautomeric Equilibrium and Synthesis

Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound can be represented as a proton transfer process.

Caption: Tautomeric equilibrium of this compound.

Synthetic Workflow: Conrad-Limpach Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound via the Conrad-Limpach reaction.

ConradLimpach A 4-Bromoaniline C Condensation (Toluene, H⁺ catalyst) A->C B Ethyl acetoacetate B->C D Ethyl 3-(4-bromophenylamino)but-2-enoate (Enamine Intermediate) C->D E Thermal Cyclization (~250°C, high-boiling solvent) D->E F This compound E->F G Purification (Recrystallization) F->G H Pure this compound G->H

Caption: Conrad-Limpach synthesis workflow.

Conclusion

The tautomerism of this compound is a fundamental characteristic that significantly influences its chemical behavior and potential as a pharmacologically active agent. While direct quantitative data on its tautomeric equilibrium remains to be experimentally determined, extensive evidence from related 4-quinolone systems strongly indicates a predominance of the keto form, 7-Bromo-2-methyl-1H-quinolin-4-one. The Conrad-Limpach synthesis provides a reliable and established route for the preparation of this valuable compound. Further spectroscopic studies on the purified compound are necessary to definitively quantify the tautomeric ratio in various solvents and to provide a complete set of characterization data. This technical guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted quinolones in drug discovery and development.

References

A Technical Guide to the Biological Screening of 7-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1] The inherent versatility of the quinoline scaffold allows for extensive chemical modification, enabling the modulation of biological activity and the development of potent therapeutic agents. This guide focuses on the biological screening of a specific derivative, 7-Bromo-2-methylquinolin-4-ol, a compound of interest due to its unique substitution pattern which is anticipated to confer a distinct pharmacological profile.

The presence of a bromine atom at the 7-position can enhance lipophilicity, potentially improving cell membrane permeability. The methyl group at the 2-position and the hydroxyl group at the 4-position can participate in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. While specific experimental data for this compound is not extensively available in the public domain, this technical guide provides a comprehensive framework for its biological evaluation. This is achieved by presenting established experimental protocols and comparative biological activity data from structurally related quinoline derivatives. The potential anticancer, antimicrobial, and anti-inflammatory activities of this compound will be explored, providing a roadmap for future research and drug development efforts.

Data Presentation: Comparative Biological Activities

To contextualize the potential biological activities of this compound, the following tables summarize the quantitative data for structurally analogous quinoline derivatives. This comparative data serves as a benchmark for interpreting the results of future screening assays.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the inhibition of key signaling molecules like receptor tyrosine kinases.[2]

Table 1: In Vitro Cytotoxicity of Structurally Similar Quinolone Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference Compound
Ciprofloxacin-chalcone hybridHCT116 (Colon)2.53Doxorubicin (1.22 µM)
Ciprofloxacin-chalcone hybridHT-29 (Colon)13.24Doxorubicin (0.88 µM)
Ciprofloxacin-chalcone hybridCaco-2 (Colon)7.14Doxorubicin (4.15 µM)
N-4 substituted ciprofloxacinPC3 (Prostate)2.02Cisplatin (13.1 µM)
4-Quinolone-3-carboxamide derivativeMCF-7 (Breast)13.2-
4-Quinolone-3-carboxamide derivativeMCF-7 (Breast)20.4-
Chromane-quinolone derivative (Ciprofloxacin analog)CT26 (Murine Colon)20 µg/mLCiprofloxacin
Chromane-quinolone derivative (Norfloxacin analog)HepG2 (Liver)>20 µg/mLNorfloxacin

Note: The data presented are for structurally related compounds and should be used for comparative purposes only. The actual cytotoxic activity of this compound must be determined experimentally.

Antimicrobial Activity

The quinoline scaffold is central to a major class of antibiotics, the fluoroquinolones, which target bacterial DNA synthesis.[1][3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Structurally Similar Quinolone Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference Compound
7-(2-(aminomethyl)morpholino) derivativeStaphylococcus aureus-Better than ciprofloxacin, norfloxacin, ofloxacin
7-(2-(aminomethyl)morpholino) derivativeEscherichia coli-Equipotent with norfloxacin, ofloxacin
N(7) position-modified balofloxacinMRSA0.0195 - 0.039Balofloxacin (0.078 - 0.156 µg/mL)
N(7) position-modified balofloxacinPseudomonas aeruginosa0.039 - 0.078Balofloxacin (0.078 - 0.156 µg/mL)
7-Benzimidazol-1-yl-fluoroquinoloneStaphylococcus aureus0.5Ciprofloxacin (0.250 µg/mL)
7-Benzimidazol-1-yl-fluoroquinoloneEscherichia coli32Ciprofloxacin (0.013 µg/mL)

Note: The data presented are for structurally related compounds and should be used for comparative purposes only. The actual antimicrobial activity of this compound must be determined experimentally.

Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[1][4]

Table 3: In Vitro Anti-inflammatory Activity of Structurally Similar Quinoline Derivatives

Compound/Derivative ClassAssayIC50 (µM)Reference Compound
Quinoline-pyrazole hybrid (12c)COX-2 Inhibition0.1Celecoxib
Quinoline-pyrazole hybrid (14a)COX-2 Inhibition0.11Celecoxib
Quinoline-pyrazole hybrid (14b)COX-2 Inhibition0.11Celecoxib
1,2,4-triazine-quinoline hybrid (8e)COX-2 Inhibition0.047Celecoxib (0.045 µM)
1,2,4-triazine-quinoline hybrid (8e)15-LOX Inhibition1.81Quercetin (3.34 µM)
Quinoline/pyrazole/thioamide hybrid (5l)COX-2 Inhibition0.201Celecoxib (0.512 µM)

Note: The data presented are for structurally related compounds and should be used for comparative purposes only. The actual anti-inflammatory activity of this compound must be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activities of this compound.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Susceptibility Test (MIC Determination)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: From a fresh agar plate, inoculate a few colonies of the test bacterium into a tube containing sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anti-inflammatory Activity: NF-κB Inhibition Assay (Luciferase Reporter Assay)

Principle: This assay measures the transcriptional activity of NF-κB using a reporter cell line that contains a luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway will result in a decrease in luciferase expression.[3]

Materials:

  • NF-κB reporter cell line (e.g., HEK293T-NF-κB-luc)

  • This compound

  • NF-κB stimulant (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter) and calculate the percentage of inhibition relative to the stimulated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Compound 7-Bromo-2-methyl- quinolin-4-ol Compound->EGFR Inhibits

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

antimicrobial_mechanism Compound 7-Bromo-2-methyl- quinolin-4-ol DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Topo_IV->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Relaxed_DNA Unwinding Replication DNA Replication Relaxed_DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Blocked

Caption: Mechanism of antimicrobial action via inhibition of bacterial topoisomerases.

antiinflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 7-Bromo-2-methyl- quinolin-4-ol Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

experimental_workflow start Start: this compound cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Susceptibility Test (e.g., Broth Microdilution) start->antimicrobial antiinflammatory Anti-inflammatory Assay (e.g., NF-κB Reporter) start->antiinflammatory data_analysis Data Analysis (IC50, MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: General workflow for the in vitro biological screening of the target compound.

References

The Synthesis of 7-Bromo-2-methylquinolin-4-ol: A Technical Guide to its Historical Roots and Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of 7-Bromo-2-methylquinolin-4-ol, a substituted quinoline derivative. While the specific historical record of its initial synthesis is not extensively documented in readily available literature, its discovery is intrinsically linked to the development of synthetic methodologies for the broader class of quinolin-4-one compounds. This guide will delve into the foundational synthetic reactions that enabled its creation, present its physicochemical properties, and provide a detailed experimental protocol for its synthesis based on established methods.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The journey of quinoline chemistry began in the 19th century with the isolation of quinoline from coal tar.[1] However, the targeted synthesis of its derivatives, which allowed for the systematic exploration of their properties, marked a significant milestone in organic and medicinal chemistry.

Historical Context: The Dawn of Quinoline Synthesis

The preparation of this compound is made possible through several classic named reactions developed for the synthesis of the quinoline core. Among the most relevant is the Gould-Jacobs reaction , first reported in 1939.[2][3][4] This versatile method for preparing 4-hydroxyquinolines involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]

Other foundational methods for quinoline synthesis that could theoretically be adapted to produce this compound include:

  • The Conrad-Limpach Synthesis: A classic method for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[5]

  • The Knorr Quinoline Synthesis: Involves the reaction of a β-ketoanilide with sulfuric acid.[6]

  • The Doebner-Miller Reaction: A method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7]

While the exact first synthesis of this compound is not clearly documented, it is highly probable that its preparation was first achieved through an adaptation of one of these established synthetic routes, likely as part of a broader investigation into the properties of substituted quinolines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its characterization and for planning its use in further synthetic or biological applications.

PropertyValue
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Solid (predicted)
InChI InChI=1S/C10H8BrNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13)
InChIKey QOUCHADNJZFETE-UHFFFAOYSA-N
SMILES CC1=CC(=O)C2=C(N1)C=C(C=C2)Br
Predicted XlogP 2.6

(Data sourced from PubChem)[8]

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Gould-Jacobs reaction. This approach involves the reaction of 3-bromoaniline with an appropriate β-ketoester, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction

This protocol is adapted from established procedures for the synthesis of substituted 4-hydroxyquinolines.[4]

Step 1: Condensation of 3-Bromoaniline with Ethyl Acetoacetate

  • In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate.

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Heat the mixture at 100-140°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the ethanol formed during the reaction is removed under reduced pressure to yield the crude enamine intermediate, ethyl 3-((3-bromophenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization

  • The crude enamine intermediate is added to a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.

  • The mixture is heated to approximately 250°C.

  • The cyclization is typically complete within 30-60 minutes and can be monitored by TLC.

  • After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • The solid is collected by filtration, washed with the hydrocarbon solvent, and dried to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic pathway and a general experimental workflow for the preparation of this compound.

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Bromoaniline 3-Bromoaniline Enamine Ethyl 3-((3-bromophenyl)amino)but-2-enoate 3-Bromoaniline->Enamine Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Enamine Product This compound Enamine->Product Thermal Cyclization

Caption: Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start reactants Combine 3-Bromoaniline and Ethyl Acetoacetate start->reactants condensation Heat (100-140°C) reactants->condensation remove_etoh Remove Ethanol condensation->remove_etoh cyclization Heat in High-Boiling Solvent (~250°C) remove_etoh->cyclization precipitation Cool and Precipitate with Hexane cyclization->precipitation filtration Filter and Wash precipitation->filtration purification Recrystallize filtration->purification end End Product purification->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

While the precise moment of the discovery of this compound remains elusive in historical records, its existence is a testament to the power and versatility of the foundational reactions of quinoline synthesis. The Gould-Jacobs reaction, in particular, provides a reliable and well-understood pathway for its preparation. The information and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in the synthesis and further exploration of this and other substituted quinoline derivatives. The rich history of quinoline chemistry continues to inspire the development of new therapeutic agents and functional materials.

References

Quantum Chemical Calculations for 7-Bromo-2-methylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 7-Bromo-2-methylquinolin-4-ol. While specific experimental and computational studies on this exact molecule are not extensively available in the reviewed literature, this document outlines the established theoretical methodologies and computational workflows based on studies of analogous quinoline derivatives.[1][2][3][4][5] The protocols and data presented herein serve as a robust framework for researchers initiating computational investigations into this and similar compounds of interest in medicinal chemistry.

Introduction to Computational Investigation of Quinolines

Substituted quinolines are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer and antimicrobial properties.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool in modern drug discovery and materials science for predicting molecular properties and reactivity.[6][7][8][9] These computational methods allow for the in-silico determination of molecular structure, vibrational frequencies, electronic properties (such as HOMO-LUMO energy gaps), and molecular electrostatic potential maps, which are crucial for understanding structure-activity relationships.[1][3]

This guide will detail the standard computational protocols for investigating this compound, a compound of interest for which a deeper molecular-level understanding can accelerate research and development efforts.

Theoretical Methodology: A Practical Workflow

The quantum chemical investigation of this compound can be systematically approached using the following workflow. This process ensures a comprehensive analysis of the molecule's properties.

G cluster_0 Computational Workflow mol_structure 1. Molecular Structure Input (SMILES or 2D Sketch) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Geometry electronic_prop 4. Electronic Property Analysis (HOMO, LUMO, MEP) freq_calc->electronic_prop Verified Structure spectral_sim 5. Spectral Simulation (IR, Raman, NMR, UV-Vis) electronic_prop->spectral_sim Ground State Properties data_analysis 6. Data Analysis & Interpretation spectral_sim->data_analysis Calculated Spectra & Properties

Caption: A typical workflow for quantum chemical calculations on a small molecule.

Detailed Computational Protocols

The following sections outline the detailed steps for performing quantum chemical calculations on this compound.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Input Structure: The molecular structure of this compound can be built using molecular modeling software and saved in a suitable format (e.g., .mol or .xyz). The SMILES string for a related compound, 7-Bromo-4-methylquinolin-2(1H)-one, is O=C1NC2=CC(Br)=CC=C2C(C)=C1.[10]

  • Computational Method: Density Functional Theory (DFT) is the most common and reliable method for such calculations. The B3LYP functional is widely used for organic molecules.[2][3]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) are crucial for describing the geometry of molecules with heteroatoms.[2]

  • Software: Standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS can be used to perform these calculations.

Frequency Calculations

Once the geometry is optimized, a frequency calculation should be performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface.

Protocol:

  • Input: The optimized geometry from the previous step is used as the input.

  • Calculation Type: A frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

  • Verification: The absence of imaginary frequencies in the output confirms that the structure is a true minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.

Electronic Property Analysis

With a validated minimum energy structure, various electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

Key Properties:

  • HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energy gap is a crucial parameter for determining molecular reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying regions that are prone to electrophilic or nucleophilic attack.

Presentation of Calculated Data

The results of quantum chemical calculations are typically presented in a structured format for easy interpretation and comparison. The following tables illustrate how data for this compound could be organized.

Table 1: Calculated Electronic Properties (Example for a generic quinoline derivative)

PropertyValue
HOMO Energy-6.65 eV
LUMO Energy-1.82 eV
HOMO-LUMO Gap4.83 eV
Dipole Moment2.00 D

Note: These values are illustrative and based on calculations for a generic quinoline molecule.[3] The actual values for this compound will need to be calculated.

Table 2: Selected Calculated Vibrational Frequencies (Example)

ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
130802957-C-H stretch
216201555-C=C stretch
313501296-C-N stretch
4750720-C-Br stretch

Note: Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., 0.96) for better agreement with experimental data.

Logical Relationships in Computational Chemistry

The interplay between different computational and experimental techniques is crucial for a thorough investigation of a molecule's properties. The following diagram illustrates these relationships.

G cluster_1 Interdisciplinary Approach comp_chem Computational Chemistry (DFT, etc.) spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) comp_chem->spectroscopy Prediction & Validation sar Structure-Activity Relationship (SAR) comp_chem->sar Rationalizes Activity exp_synth Experimental Synthesis exp_synth->spectroscopy Provides Sample bio_assay Biological Assays (e.g., Cytotoxicity) exp_synth->bio_assay Provides Compound spectroscopy->comp_chem Structural Confirmation bio_assay->sar Provides Activity Data

Caption: The synergistic relationship between computational and experimental methods.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, frequency calculations, and electronic property analysis using DFT, researchers can gain significant insights into the molecular properties of this compound. The structured presentation of data and the visualization of the computational workflow and its interplay with experimental methods provide a clear roadmap for future research. These computational studies are a critical component in the modern drug discovery pipeline, enabling the rational design of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Conrad-Limpach Synthesis of 7-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The 4-hydroxyquinoline core, in particular, is present in numerous pharmacologically active substances. The Conrad-Limpach synthesis, first reported in 1887, remains a robust and widely utilized method for constructing these valuable 4-hydroxyquinoline systems.

This document provides a detailed protocol for the synthesis of 7-Bromo-2-methylquinolin-4-ol, a key intermediate for further chemical elaboration. The methodology is based on the classic two-step Conrad-Limpach reaction, which involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Synthetic Pathway Overview

The synthesis of this compound is achieved in a two-step sequence.

  • Step 1: Condensation. 3-Bromoaniline is reacted with ethyl acetoacetate to form the key enamine intermediate, ethyl 3-((3-bromophenyl)amino)but-2-enoate. This reaction is typically catalyzed by a small amount of acid.

  • Step 2: Thermal Cyclization. The enamine intermediate is heated to a high temperature (approx. 250 °C) in an inert, high-boiling solvent. This induces an intramolecular electrocyclic ring closure, followed by the elimination of ethanol, to yield the final product, this compound.

Synthesis_Scheme cluster_intermediate Intermediate cluster_product Final Product R1 3-Bromoaniline Int Ethyl 3-((3-bromophenyl)amino)but-2-enoate R1->Int Condensation (Acid Catalyst, Heat) R2 Ethyl Acetoacetate Prod This compound Int->Prod Thermal Cyclization (~250 °C, Mineral Oil)

Caption: Overall reaction scheme for the Conrad-Limpach synthesis.

Experimental Protocols

3.1. Materials and Equipment

  • Reagents: 3-Bromoaniline, Ethyl acetoacetate, Ethanol, Hydrochloric acid (catalytic), Mineral oil, Toluene, Hexanes.

  • Apparatus: Round-bottom flasks, reflux condenser, Dean-Stark apparatus (optional), heating mantle, high-temperature oil bath, magnetic stirrer, filtration apparatus (Büchner funnel), vacuum oven.

  • Analytical Instruments: HPLC, LC-MS, ¹H NMR, ¹³C NMR for reaction monitoring and product characterization.

3.2. Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)but-2-enoate (Intermediate)

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1.0 eq) and ethanol (approx. 5 mL per gram of aniline).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05 eq) to the mixture.

  • Reactant Addition: While stirring, slowly add ethyl acetoacetate (1.05 eq) to the mixture. An exothermic reaction may be observed; maintain the temperature below 30 °C during addition.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC or HPLC until the starting aniline is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The crude intermediate may crystallize or can be precipitated by adding cold water.

  • Purification: Filter the solid product and wash with cold ethanol or a mixture of ethanol/water. Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

3.3. Step 2: Synthesis of this compound (Final Product)

  • Reactor Setup: Charge a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser with a high-boiling solvent such as mineral oil (approx. 10 mL per gram of intermediate).

  • Reactant Addition: Add the dried ethyl 3-((3-bromophenyl)amino)but-2-enoate (1.0 eq) to the solvent.

  • Cyclization: Heat the mixture to 250-255 °C and maintain this temperature for 2-3 hours. The reaction involves the elimination of ethanol and can be monitored by observing the cessation of ethanol vapor condensation.

  • Cooling and Precipitation: After the reaction is complete, carefully cool the mixture to 80-90 °C.

  • Work-up: Add toluene (approx. 5 mL per gram of intermediate) to the warm mixture and stir while allowing it to cool to room temperature. This will help precipitate the product and reduce the viscosity of the mineral oil.

  • Isolation: Filter the solid product and wash thoroughly with hexanes to completely remove the mineral oil.

  • Drying: Dry the final product in a vacuum oven at 80-90 °C to yield this compound.

Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization s1_start Combine 3-Bromoaniline, Ethanol, and HCl s1_add Add Ethyl Acetoacetate s1_start->s1_add s1_reflux Reflux for 4-6 hours s1_add->s1_reflux s1_cool Cool and Concentrate s1_reflux->s1_cool s1_isolate Isolate & Dry Intermediate s1_cool->s1_isolate s2_setup Add Intermediate to Mineral Oil s1_isolate->s2_setup Transfer Intermediate s2_heat Heat to 250-255 °C for 2-3 hours s2_setup->s2_heat s2_cool Cool to 80-90 °C s2_heat->s2_cool s2_precip Add Toluene & Cool to RT s2_cool->s2_precip s2_filter Filter Solid Product s2_precip->s2_filter s2_wash Wash with Hexanes s2_filter->s2_wash s2_dry Dry Final Product s2_wash->s2_dry

Caption: Experimental workflow for the synthesis of the target compound.

Data Presentation

While specific yields can vary based on reaction scale and conditions, Conrad-Limpach reactions typically proceed in moderate to high yields, often enhanced by the use of an inert, high-boiling solvent for the cyclization step.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₈BrNO[1]
Molecular Weight238.08 g/mol [2]
AppearanceOff-white to pale yellow solid(Typical)
Monoisotopic Mass236.97893 Da[1]

Table 2: Predicted Mass Spectrometry Data

Adductm/z (Predicted)
[M+H]⁺237.98621
[M+Na]⁺259.96815
[M-H]⁻235.97165
Data sourced from PubChem predictions.[1]

Reaction Mechanism and Troubleshooting

The Conrad-Limpach synthesis mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate.[3] This is followed by keto-enol tautomerization. The rate-determining step is the high-temperature electrocyclic ring closure, which breaks the aromaticity of the aniline ring temporarily.[3] The final steps involve the elimination of an alcohol (ethanol) and tautomerization to yield the more stable 4-quinolone form, which is in equilibrium with the 4-hydroxyquinoline tautomer.[3]

Table 3: Common Troubleshooting Issues

IssuePotential CauseSuggested Solution
Low Yield in CyclizationInsufficient reaction temperature; inappropriate (low-boiling) solvent.Ensure the temperature reaches ~250 °C. Use a high-boiling, inert solvent like mineral oil or Dowtherm A.
Incomplete ReactionReaction time is too short; poor quality starting materials.Increase reaction time and monitor by TLC/HPLC. Ensure purity of reactants via recrystallization or distillation.
Difficulty Removing SolventHigh viscosity of mineral oil at room temperature.Dilute the warm reaction mixture with toluene before cooling completely; wash the filtered product thoroughly with hexanes.

References

Application Notes and Protocols: Synthesis of 7-Bromo-2-methylquinolin-4-ol via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial agents. The Gould-Jacobs reaction is a fundamental method for synthesizing quinolines, specifically 4-hydroxyquinoline derivatives.[1] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2][3] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline core.[1] This methodology is particularly effective for anilines bearing electron-donating groups at the meta-position.[2]

This document provides a detailed protocol for the synthesis of 7-Bromo-2-methylquinolin-4-ol, a substituted 4-hydroxyquinoline, by applying the principles of the Gould-Jacobs reaction. The procedure has been adapted for the specific target molecule, utilizing 4-Bromo-2-methylaniline and diethyl ethoxymethylenemalonate as key starting materials.

Reaction Pathway

The synthesis proceeds in two primary stages: an initial condensation to form an anilidomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization to yield the quinoline ring system.[4]

cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Product cluster_final_product Final Target r1 4-Bromo-2-methylaniline int1 Diethyl ((4-bromo-2- methylphenyl)amino) methylenemalonate r1->int1 Condensation (100-130°C) r2 Diethyl ethoxymethylenemalonate r2->int1 Condensation (100-130°C) p1 Ethyl 7-bromo-4-hydroxy- 2-methylquinoline-3-carboxylate int1->p1 Thermal Cyclization (~250°C) fp1 This compound (after hydrolysis and decarboxylation) p1->fp1 Hydrolysis & Decarboxylation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details the methodologies for the synthesis, including a classical thermal protocol. The procedure is based on established methods for analogous transformations.[5]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Role
4-Bromo-2-methylanilineC₇H₈BrN186.05Starting Material
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Reagent
Diphenyl ether (or Dowtherm A)C₁₂H₁₀O170.21High-boiling Solvent
Hexane (or Petroleum Ether)C₆H₁₄86.18Precipitation Solvent
EthanolC₂H₅OH46.07Recrystallization Solvent

Protocol 1: Classical Thermal Synthesis

This protocol uses a high-boiling point, inert solvent to achieve the high temperatures required for the cyclization step.[6][7]

Step 1: Condensation

  • In a round-bottom flask, combine 4-Bromo-2-methylaniline (1.0 eq) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq).[6]

  • Heat the mixture in an oil bath at 120-130°C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.[3]

  • After the reaction is complete (as determined by TLC or LC-MS), allow the mixture to cool slightly.

  • Remove the ethanol byproduct under reduced pressure to yield the crude diethyl ((4-bromo-2-methylphenyl)amino)methylenemalonate intermediate.[6] This crude intermediate is often sufficiently pure for the next step.[6]

Step 2: Thermal Cyclization

  • Transfer the crude intermediate from Step 1 into a larger reaction flask equipped with a reflux condenser.

  • Add a high-boiling solvent, such as diphenyl ether, in a quantity sufficient to ensure good stirring (approx. 5-10 mL per gram of intermediate).[6]

  • Heat the mixture vigorously to reflux (approximately 250°C) under a nitrogen atmosphere.[3] Maintain this temperature for 30-60 minutes. The cyclization process is typically rapid at this temperature.[5]

  • Monitor the reaction by TLC until the intermediate is consumed. Be mindful that prolonged heating can lead to degradation.[3]

Step 3: Work-up and Purification

  • Once the cyclization is complete, remove the heat source and allow the reaction mixture to cool to room temperature. The product, ethyl 7-bromo-4-hydroxy-2-methylquinoline-3-carboxylate, may begin to precipitate.[6]

  • Add a non-polar solvent such as hexane or petroleum ether to the cooled mixture to fully precipitate the crude product.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with the same non-polar solvent to remove the high-boiling point solvent.[7]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified ethyl 7-bromo-4-hydroxy-2-methylquinoline-3-carboxylate.[3]

Step 4: Hydrolysis and Decarboxylation (Optional)

  • To obtain the final target, this compound, the ester from Step 3 must be saponified and then decarboxylated.[1]

  • Saponification: Reflux the ester with an aqueous solution of sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid.[1]

  • Decarboxylation: Acidify the mixture to precipitate the carboxylic acid, which is then heated above its melting point (typically 200-250°C) until the evolution of CO₂ ceases, yielding this compound.[6]

start Start reagents 1. Mix 4-Bromo-2-methylaniline and DEEM start->reagents condensation 2. Heat to 120-130°C (1-2 hours) reagents->condensation remove_etoh 3. Remove Ethanol (Reduced Pressure) condensation->remove_etoh add_solvent 4. Add High-Boiling Solvent (e.g., Diphenyl Ether) remove_etoh->add_solvent cyclization 5. Heat to Reflux (~250°C) (30-60 min) add_solvent->cyclization cool 6. Cool to Room Temperature cyclization->cool precipitate 7. Add Hexane to Precipitate Product cool->precipitate filter 8. Filter and Wash Solid precipitate->filter purify 9. Purify by Recrystallization filter->purify end End purify->end

Caption: A generalized experimental workflow for the Gould-Jacobs synthesis.

Data Presentation & Optimization

The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time.[7] High temperatures are necessary to drive the intramolecular cyclization, but extended reaction times can lead to product degradation or side reactions like decarboxylation.[3][4] Microwave-assisted synthesis can often shorten reaction times and improve yields by providing rapid and uniform heating.[3]

Table 2: Optimization of Cyclization Conditions (Illustrative)

The following data, adapted from studies on analogous systems, illustrates the critical relationship between temperature, time, and yield in the cyclization step.[4]

EntryTemperature (°C)Time (min)Pressure (bar, illustrative)Isolated Yield (%)Observations
12505~15LowIncomplete conversion of intermediate.[4]
225020~16LowSlight improvement, but conversion remains low.[4]
33002~20ModerateSignificant conversion to product.
43005~22High Optimal balance of conversion and minimal degradation.[4]
530020~24ModerateDecreased yield likely due to product degradation/decarboxylation.[4]

Analysis: The data indicates that temperatures around 300°C are significantly more effective for the cyclization than 250°C.[4] However, at this high temperature, the reaction time must be carefully controlled to maximize yield and prevent the formation of tarry materials or unwanted side products.[3][4]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield of Condensation Incomplete reaction; reagent decomposition.Ensure a slight excess of the malonic ester is used. Use fresh, high-quality reagents and monitor reaction progress to find the optimal time.[3]
Incomplete Cyclization Temperature is too low; insufficient reaction time.Gradually increase the reaction temperature. Alternatively, extend the reaction time, but monitor for degradation. Consider using microwave heating for more efficient energy transfer.[3]
Formation of Dark Tars Decomposition at high temperatures; prolonged heating.Optimize the temperature and reaction time. Ensure even heating by using a high-boiling inert solvent and adequate stirring.[3]
Difficulty Removing Solvent High boiling point of the solvent (e.g., diphenyl ether).Wash the filtered product thoroughly with a low-boiling non-polar solvent like hexane or petroleum ether.[7]

References

Application Notes and Protocols for the Synthesis of 7-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the synthesis of 7-Bromo-2-methylquinolin-4-ol, a valuable building block in medicinal chemistry and drug discovery. The described protocol is based on the well-established Gould-Jacobs reaction, a reliable method for the preparation of 4-hydroxyquinolines.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The presence of a bromine atom and a hydroxyl group on the quinoline scaffold of this compound offers versatile handles for further chemical modifications, making it an important intermediate for the synthesis of a wide range of compounds with potential therapeutic applications.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the condensation of 3-bromoaniline with diethyl 2-acetylmalonate to form an enamine intermediate. The second step is a high-temperature thermal cyclization of this intermediate to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-acetyl-3-((3-bromophenyl)amino)acrylate (Intermediate)

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromoaniline (1.0 equivalent) and diethyl 2-acetylmalonate (1.0-1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100-120°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol formed during the reaction under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

  • Reactor Setup: Place the crude diethyl 2-acetyl-3-((3-bromophenyl)amino)acrylate intermediate in a high-boiling point solvent such as Dowtherm A or diphenyl ether in a suitable reaction vessel.

  • Cyclization: Heat the mixture to a high temperature, typically around 240-260°C.[1] Maintain this temperature for 30-60 minutes. Monitor the completion of the cyclization reaction by TLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture. The addition of a hydrocarbon solvent like hexane or heptane will facilitate the precipitation of the product.

  • Isolation and Purification: Filter the precipitated solid and wash it with the hydrocarbon solvent to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

  • Drying: Dry the purified solid in a vacuum oven to obtain the final product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compoundC₁₀H₈BrNO238.08Solid

Mandatory Visualization

Synthesis_Workflow A Start: 3-Bromoaniline + Diethyl 2-acetylmalonate B Condensation (100-120°C, 1-2h) A->B C Intermediate: Diethyl 2-acetyl-3-((3-bromophenyl)amino)acrylate B->C D Thermal Cyclization in Dowtherm A (240-260°C, 30-60 min) C->D E Precipitation with Hexane/Heptane D->E F Filtration & Washing E->F H Purification (Recrystallization) F->H G Final Product: This compound H->G

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Bromo-2-methylquinolin-4-ol. This reaction is a powerful method for the synthesis of 7-aryl-2-methylquinolin-4-ol derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in biologically active compounds.

The quinolin-4-ol core is a privileged structure, and the ability to introduce diverse aryl and heteroaryl substituents at the 7-position via Suzuki-Miyaura coupling is crucial for developing structure-activity relationships (SAR) and identifying novel therapeutic agents.[1][2] The protocols and data presented herein are based on established methodologies for the coupling of analogous bromo-substituted heterocyclic compounds and provide a robust starting point for reaction optimization.[1][3][4]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (this compound) and an organoboron compound (typically a boronic acid or its ester).[5][6] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][7][8] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[3][9]

Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of bromo-substituted heterocycles, which can be adapted for this compound. The yields are illustrative and may vary depending on the specific boronic acid used.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Illustrative Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1002485-95
2PdCl₂(dppf) (10)-Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)85480-92
3Pd(OAc)₂ (10)SPhos (20)K₃PO₄ (4)Toluene/THF/H₂O801875-90
4Pd₂(dba)₃ (5)P(t-Bu)₃ (10)CsF (10)THFRoom Temp1270-88
5PdCl₂(dppf) (10)-K₂CO₃ (10)N,N-Dimethylacetamide150 (Microwave)0.3388-98

Note: This data is compiled from general procedures for Suzuki-Miyaura couplings of similar heterocyclic systems and should be used as a starting point for optimization.[5][10]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).[3]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][4]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents). Subsequently, add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[3][4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).[3][5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][3] The crude product can then be purified by column chromatography on silica gel to afford the desired 7-aryl-2-methylquinolin-4-ol.[10]

Visualizations

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B 1. C Add Catalyst and Degassed Solvent B->C 2. D Heat and Stir (e.g., 90-100 °C) C->D 3. E Monitor Progress (TLC/LC-MS) D->E 4. F Cool to Room Temperature E->F 5. G Quench and Extract (e.g., H₂O and Ethyl Acetate) F->G 6. H Combine Organic Layers, Dry, and Concentrate G->H 7. I Purify by Column Chromatography H->I 8. J J I->J Product: 7-Aryl-2-methylquinolin-4-ol

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_transmetal R¹-Pd(II)L₂-R² pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_transmetal->product reactant1 R¹-X (this compound) reactant1->pd2_complex reactant2 R²-B(OH)₂ (Arylboronic Acid) reactant2->pd2_transmetal base Base (e.g., K₂CO₃) base->pd2_transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Derivatization of 7-Bromo-2-methylquinolin-4-ol for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of 7-Bromo-2-methylquinolin-4-ol, a key scaffold for the development of novel therapeutic agents. The strategic modification of this molecule at three key positions—the C4-hydroxyl group, the C7-bromo substituent, and the N1-position of the quinolinone tautomer—allows for a thorough exploration of its structure-activity relationships (SAR). The following protocols are based on established synthetic methodologies for quinoline derivatives and related heterocyclic systems.

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the C7-position, a hydroxyl group at the C4-position, and a methyl group at the C2-position on the quinoline ring of this compound offers multiple opportunities for chemical modification. This allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which can significantly impact its interaction with biological targets.

Derivatization Strategies

The derivatization of this compound can be systematically approached at three primary sites to generate a library of analogs for SAR studies:

  • C4-Position: The hydroxyl group can be converted into a chloro group, creating a reactive intermediate for subsequent nucleophilic aromatic substitution (SNAr) with a variety of amines, alcohols, and thiols.

  • C7-Position: The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling to form C-C bonds and the Buchwald-Hartwig amination to form C-N bonds.

  • N1-Position: The quinolin-4-ol exists in tautomeric equilibrium with the quinolin-4(1H)-one. The nitrogen of the quinolinone tautomer can be alkylated to introduce diverse substituents.

Section 1: Derivatization at the C4-Position

A key strategy for diversifying the 4-position is the conversion of the hydroxyl group to a more reactive leaving group, such as a chlorine atom. This is typically achieved by treating the starting material with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 7-bromo-4-chloro-2-methylquinoline is a versatile intermediate for nucleophilic substitution reactions.

Protocol 1.1: Synthesis of 7-Bromo-4-chloro-2-methylquinoline

This protocol describes the conversion of the 4-hydroxyl group to a chloro group.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate or ammonium hydroxide solution

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a well-ventilated fume hood, carefully add this compound (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium carbonate solution or ammonium hydroxide, until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude 7-Bromo-4-chloro-2-methylquinoline can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 1.2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol outlines a general procedure for the reaction of 7-Bromo-4-chloro-2-methylquinoline with various nucleophiles.

Materials:

  • 7-Bromo-4-chloro-2-methylquinoline

  • Amine, alcohol, or thiol nucleophile (1.1-1.5 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate, triethylamine)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • In a round-bottom flask, dissolve 7-bromo-4-chloro-2-methylquinoline (1 equivalent) in the chosen solvent.

  • Add the desired nucleophile (1.1-1.5 equivalents). If the nucleophile is an amine salt or if the reaction requires basic conditions, add a suitable base (e.g., potassium carbonate or triethylamine).

  • Heat the reaction mixture to a temperature ranging from 70°C to 120°C. The reaction can be performed under conventional heating or using microwave irradiation for accelerated reaction times.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of C4-Position Derivatization Workflow

C4_Derivatization start This compound intermediate 7-Bromo-4-chloro-2-methylquinoline start->intermediate  POCl₃, Reflux   product 4-Substituted-7-bromo-2-methylquinoline (Amine, Ether, Thioether derivatives) intermediate->product  Nucleophile (R-NH₂, R-OH, R-SH)  

Caption: Workflow for C4-position derivatization.

Section 2: Derivatization at the C7-Position

The C7-bromo group is a versatile handle for introducing a wide range of aryl, heteroaryl, and amino substituents via palladium-catalyzed cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram of C7-Position Derivatization Workflow

C7_Derivatization cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine, Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product 7-Aryl/Heteroaryl-2-methylquinolin-4-ol buchwald_product 7-Amino-2-methylquinolin-4-ol suzuki_reagents->suzuki_product buchwald_reagents->buchwald_product

Caption: Workflow for C7-position derivatization.

Section 3: Derivatization at the N1-Position

The N-alkylation of the quinolin-4(1H)-one tautomer is a valuable method for introducing diversity. This reaction is typically performed in the presence of a base to deprotonate the nitrogen, followed by reaction with an alkylating agent.

Protocol 3.1: N-Alkylation of 7-Bromo-2-methylquinolin-4(1H)-one

This protocol provides a general method for the N-alkylation of the quinolinone scaffold.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1-1.5 equivalents)

  • Base (e.g., K₂CO₃, NaH, 1.2-2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent.

  • Add the base portion-wise at room temperature (or at 0 °C if using a strong base like NaH).

  • Stir the mixture for 30-60 minutes to allow for the formation of the anion.

  • Add the alkyl halide dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated (typically 60-80 °C) depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram of N1-Position Derivatization Workflow

N1_Derivatization start 7-Bromo-2-methylquinolin-4(1H)-one (Tautomer) product 1-Alkyl-7-bromo-2-methylquinolin-4(1H)-one start->product  Alkyl Halide, Base (e.g., K₂CO₃, NaH)  

Caption: Workflow for N1-position derivatization.

Data Presentation: Quantitative SAR Data of Quinoline Derivatives

The following tables summarize the in vitro biological activities of various quinoline derivatives from the literature to provide a basis for SAR analysis.

Table 1: Anticancer Activity of Substituted Quinoline Derivatives [2]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
Substituted Quinoline 1A549 (Lung)12.5
Substituted Quinoline 2HeLa (Cervical)8.2
Substituted Quinoline 3MCF-7 (Breast)15.1
Substituted Quinoline 4PC-3 (Prostate)10.8

Note: The specific structures for "Substituted Quinoline 1-4" are proprietary to the cited research but illustrate the range of potencies achievable.

Table 2: Antibacterial Activity of Quinolone Derivatives [3]

Compound/DerivativeBacterial StrainMIC (µg/mL)
Quinolone-Schiff base 7fM. tuberculosis1.95
Quinolone-Schiff base 7fS. aureus3.9
Quinolone-Schiff base 7fE. coli7.81
Quinolone-Schiff base 7fC. albicans15.62

Note: MIC stands for Minimum Inhibitory Concentration.

Table 3: Cytotoxicity of Substituted Quinoline Derivatives against Various Cancer Cell Lines [3]

CompoundLeukemia (Jurkat) CC₅₀ (µM)Breast Cancer (MCF-7) CC₅₀ (µM)Non-cancerous (MCF-10A) CC₅₀ (µM)
2411.17>100>100
258.95>100>100
526.9983.2>100
657.107.10>100

Note: CC₅₀ is the concentration that causes 50% cell cytotoxicity.

References

Application Notes and Protocols: 7-Bromo-2-methylquinolin-4-ol as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 7-Bromo-2-methylquinolin-4-ol as a versatile intermediate in the development of potential therapeutic agents, particularly kinase inhibitors for oncology. The quinoline scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this intermediate offers multiple avenues for synthetic elaboration to explore structure-activity relationships (SAR).

Introduction

The quinoline core is a fundamental component of numerous biologically active compounds, with applications ranging from antimalarial to anticancer therapies.[1][2][3] Kinase inhibitors, in particular, have emerged as a successful class of targeted cancer therapeutics, and quinoline-based structures have been shown to be effective scaffolds for inhibiting key kinases in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt pathway.[1][4]

This compound is a valuable starting material for the synthesis of diverse libraries of compounds. The bromine atom at the 7-position provides a handle for palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 4-position can be converted to a chloro group, enabling subsequent nucleophilic aromatic substitution. This dual functionality allows for the systematic modification of the quinoline core to optimize potency and selectivity for target kinases.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[5][6][7]

G A 3-Bromoaniline C Ethyl 3-(3-bromoanilino)but-2-enoate A->C Condensation B Ethyl Acetoacetate B->C D This compound C->D Thermal Cyclization

Caption: Synthetic pathway for this compound.

Step 1: Condensation of 3-Bromoaniline and Ethyl Acetoacetate

  • To a round-bottom flask, add 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically used directly in the next step without extensive purification.

Step 2: Thermal Cyclization

  • The crude product from Step 1 is added to a high-boiling point, inert solvent such as mineral oil or Dowtherm A.[5][6]

  • Heat the mixture to approximately 250 °C for 1-2 hours.[5][7]

  • Monitor the reaction for the formation of the quinolinone product by TLC.

  • After the reaction is complete, allow the mixture to cool. The product will precipitate.

  • Collect the solid by filtration and wash with a hydrocarbon solvent (e.g., hexane) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
3-BromoanilineC₆H₆BrN172.02-Liquid
Ethyl AcetoacetateC₆H₁₀O₃130.14-Liquid
This compoundC₁₀H₈BrNO238.0870-85Solid

Application in the Synthesis of a Potential Kinase Inhibitor

This compound is a key intermediate for the synthesis of more complex molecules, such as 4-anilinoquinoline derivatives, which are known to possess kinase inhibitory activity.[1]

G cluster_0 Intermediate Synthesis cluster_1 Functionalization A This compound B 7-Bromo-4-chloro-2-methylquinoline A->B Chlorination (e.g., POCl₃) C 4-Anilino-7-bromo-2-methylquinoline Derivative B->C Nucleophilic Aromatic Substitution (SNAr) with an Aniline D Final Kinase Inhibitor Candidate C->D Suzuki-Miyaura Cross-Coupling with a Boronic Acid

Caption: Experimental workflow for a potential kinase inhibitor.

Step 1: Chlorination of this compound

  • Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry to obtain 7-Bromo-4-chloro-2-methylquinoline.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • In a reaction vessel, dissolve 7-Bromo-4-chloro-2-methylquinoline (1.0 eq) and the desired aniline derivative (1.1 eq) in a suitable solvent such as isopropanol or N-methyl-2-pyrrolidone (NMP).

  • Add a catalytic amount of acid (e.g., HCl).

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Step 3: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the 4-anilino-7-bromo-2-methylquinoline derivative (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 eq).[8]

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the mixture to reflux (80-100 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Biological Activity of Related Quinoline Derivatives

While specific biological data for derivatives of this compound are not extensively published, structurally related quinoline compounds have demonstrated significant anticancer activity, particularly as kinase inhibitors.

Compound ClassTarget/Cancer Cell LineReported Activity (IC₅₀)
6-Bromo quinazoline derivativesMCF-7 (Breast Cancer)15.85 ± 3.32 µM[1]
6-Bromo quinazoline derivativesSW480 (Colon Cancer)17.85 ± 0.92 µM[1]
4-Anilinoquinoline-3-carbonitrile derivativeEGFR kinase0.0075 µM[1]
7-Chloro-4-aminoquinoline hybridsCCRF-CEM (Leukemia)0.4 - 8 µM[1]

This data provides a strong rationale for the exploration of derivatives of this compound as potential kinase inhibitors.

Targeted Signaling Pathway

Quinoline-based kinase inhibitors often target the ATP-binding site of kinases in critical signaling pathways that drive cancer cell proliferation and survival. The EGFR signaling pathway is a well-established target for such inhibitors.

G EGF EGF EGFR EGFR EGF->EGFR Activation PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of novel compounds with therapeutic potential. Its dual reactive sites allow for extensive chemical modifications, making it an ideal scaffold for the development of libraries of compounds for screening as kinase inhibitors. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to utilize this intermediate in the discovery of new anticancer agents.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 7-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties. The versatile nature of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles to achieve enhanced efficacy and selectivity. Among the vast library of quinoline derivatives, those bearing a bromo-substituent have demonstrated significant potential as anticancer agents. The bromine atom not only influences the lipophilicity and metabolic stability of the molecule but also serves as a versatile synthetic handle for further structural elaboration through various cross-coupling reactions.

This document provides detailed application notes and protocols for the utilization of 7-Bromo-2-methylquinolin-4-ol as a starting material for the synthesis of novel anticancer agents. We will explore the synthetic pathways to derivatize this scaffold, focusing on the introduction of diverse functionalities at the 4- and 7-positions. Furthermore, we will outline the protocols for evaluating the anticancer activity of the synthesized compounds, including cytotoxicity assays, cell cycle analysis, and investigation of their impact on key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Synthetic Protocols

The synthetic utility of this compound lies in the reactivity of the 4-hydroxyl group and the 7-bromo position. The hydroxyl group can be converted into a more reactive leaving group, such as a chloride, enabling nucleophilic substitution reactions. The bromo-substituent is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Step 1: Conversion of this compound to 7-Bromo-4-chloro-2-methylquinoline

The conversion of the 4-hydroxyl group to a chloro group is a crucial step to activate the 4-position for subsequent nucleophilic substitution or cross-coupling reactions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, carefully add this compound (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 7-Bromo-4-chloro-2-methylquinoline.

  • Purify the crude product by column chromatography on silica gel to yield the pure product.

Step 2: Synthesis of 4-Amino-7-bromo-2-methylquinoline Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1]

Materials:

  • 7-Bromo-4-chloro-2-methylquinoline (from Step 1)

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer with heating

  • TLC plates

  • Column chromatography apparatus

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 7-Bromo-4-chloro-2-methylquinoline (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) to the tube.

  • Finally, add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 7-Aryl-2-methylquinolin-4-ol Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of Toluene and Water)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel

  • TLC plates

  • Column chromatography apparatus

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2-methylquinolin-4-ol.

Biological Evaluation Protocols

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Synthesized quinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cells treated with the synthesized compound (at its IC₅₀ concentration)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix the cells overnight at -20°C.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the pellet in PI/RNase A staining buffer and incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cells treated with the synthesized compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compound for the desired time and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

The following tables summarize representative cytotoxic activities of bromo-substituted quinoline derivatives against various cancer cell lines. This data serves as a benchmark for the potential efficacy of newly synthesized compounds derived from this compound.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Bromo-Quinoline Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 11 C6 (Rat Brain Tumor)15.4[2]
HeLa (Human Cervix Carcinoma)26.4[2]
HT29 (Human Colon Carcinoma)15.0[2]
Compound 7 C6 (Rat Brain Tumor)20.1[2]
HeLa (Human Cervix Carcinoma)35.2[2]
HT29 (Human Colon Carcinoma)22.5[2]
HA-3d MDA-MB-231 (Breast Cancer)0.610[3]
HCT-116 (Colon Cancer)0.780[3]

Table 2: Inhibition of PI3K/Akt/mTOR Pathway Components by Quinoline Derivatives

Compound IDTargetIC₅₀ (nM)Reference
HA-3d mTOR110[3]
PI3K150[3]
Akt210[3]
Quinoline/Chalcone Hybrid 9i PI3K170[4]
Quinoline/Chalcone Hybrid 9j PI3K840[4]

Visualizations

G General Synthetic Workflow start This compound step1 Chlorination (POCl3) start->step1 step3 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) start->step3 intermediate1 7-Bromo-4-chloro-2-methylquinoline step1->intermediate1 step2 Buchwald-Hartwig Amination (Amine, Pd catalyst) intermediate1->step2 product1 4-Amino-7-bromo-2-methylquinoline Derivatives step2->product1 product2 7-Aryl-2-methylquinolin-4-ol Derivatives step3->product2

Caption: Synthetic strategies for derivatizing this compound.

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

G Experimental Workflow for Biological Evaluation start Synthesized Quinoline Derivatives cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot (PI3K/Akt/mTOR pathway) ic50->western data_analysis Data Analysis & Interpretation cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Workflow for the biological evaluation of synthesized anticancer agents.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 7-Bromo-2-methylquinolin-4-ol Derivatives using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging biological activities, including potential anticancer properties.[1] The evaluation of the cytotoxic effects of novel compounds like 7-Bromo-2-methylquinolin-4-ol derivatives is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4] This conversion is carried out by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1][5] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.[4][6]

This document provides a detailed protocol for determining the cytotoxic effects of this compound derivatives on cultured cell lines.

Principle of the MTT Assay

The core of the MTT assay lies in the activity of mitochondrial dehydrogenases within living cells. These enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. This reduction only occurs in metabolically active cells, making the amount of formazan a direct indicator of cell viability.[4] The formazan is then dissolved, and the concentration is determined by measuring the optical density at a specific wavelength (typically 550-600 nm).[6][7]

cluster_cell Metabolically Active Cell cluster_external Assay Procedure Mitochondrion Mitochondrion Formazan Purple Formazan (Insoluble Crystals) Mitochondrion->Formazan NAD(P)H-dependent oxidoreductases MTT Yellow MTT (Water-Soluble) MTT->Mitochondrion Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT Assay.

Materials and Reagents

  • Cells: Desired cancer or normal cell lines (e.g., HeLa, MCF-7, A549).

  • Test Compounds: this compound derivatives.

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Vortex or sonicate to dissolve, filter-sterilize (0.2 µm filter), and store at -20°C, protected from light.[1][3]

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO).[1]

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA solution.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.[1]

    • Humidified incubator (37°C, 5% CO2).[1]

    • Microplate reader capable of measuring absorbance at 570 nm, with a reference wavelength of 630-655 nm.[1]

    • Multichannel pipette.[1]

    • Inverted microscope.

    • Orbital shaker.

Safety Precautions

  • Compound Handling: this compound and its derivatives may cause skin and eye irritation.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][11] Handle the compound in a well-ventilated area or a chemical fume hood.[9][12]

  • Reagent Handling: DMSO is readily absorbed through the skin. MTT is a potential mutagen. Handle with care and appropriate PPE.

  • Follow standard laboratory procedures for handling and disposing of chemical and biological waste.

Experimental Workflow

A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Add serial dilutions of quinoline derivatives. Incubate for 24-72h. A->B C 3. Add MTT Reagent Add 10-20 µL of 5 mg/mL MTT solution to each well. B->C D 4. Incubation Incubate for 2-4 hours at 37°C. (Purple crystals form) C->D E 5. Solubilize Formazan Remove medium, add DMSO, and shake for 15 min. D->E F 6. Measure Absorbance Read absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and IC50 values. F->G

Caption: MTT Assay Experimental Workflow.

Detailed Experimental Protocol

Day 1: Cell Seeding
  • Culture the selected cell line until it reaches the exponential growth phase.

  • Trypsinize the cells and perform a cell count (e.g., using a hemocytometer).

  • Prepare a cell suspension at the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell adhesion and recovery.[4]

Day 2: Compound Treatment
  • Prepare Compound Stock Solution: Due to the likely low aqueous solubility of quinoline derivatives, prepare a high-concentration stock solution (e.g., 10-100 mM) of the this compound derivative in 100% DMSO.[13][14]

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the quinoline derivatives to the designated wells.

  • Set Up Controls: [1]

    • Untreated Control: Cells treated with culture medium only.

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration used for the test compounds (typically ≤0.5%).[14]

    • Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

Day 3-5: MTT Assay and Measurement
  • MTT Addition: Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of approximately 0.5 mg/mL).[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Check for crystal formation under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shaking: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or 655 nm to correct for background absorbance.[1] Readings should be taken within one hour of adding the solubilization solution.[1]

Data Presentation and Analysis

The cytotoxic activity of the compounds is typically expressed as the IC50 value, which is the concentration that inhibits cell viability by 50%.[1]

Data Analysis Steps:
  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control using the following formula:[16]

    % Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100

  • Plot Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine IC50 Value: Calculate the IC50 value from the dose-response curve, often by using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[17]

Table 1: Raw Absorbance Data (OD at 570 nm)
Compound Conc. (µM)Replicate 1Replicate 2Replicate 3Average ODCorrected OD
Vehicle Control (0) 0.9850.9910.9790.9850.935
0.1 0.9520.9600.9480.9530.903
1 0.8110.8230.8150.8160.766
10 0.5210.5150.5300.5220.472
50 0.2450.2510.2480.2480.198
100 0.1100.1080.1150.1110.061
Blank (No Cells) 0.0510.0490.0500.050N/A

Note: Corrected OD = Average OD - Average Blank OD.

Table 2: Cytotoxicity Results for a this compound Derivative
Cell LineIncubation Time (h)% Viability (at 10 µM)IC50 (µM)
HeLa4850.5%9.8 ± 0.7
MCF-74865.2%21.5 ± 1.9
A5494845.1%7.2 ± 0.5

Note: Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

ProblemPossible CauseSolution
High background in blank wells Medium contaminated with bacteria/yeast.Use sterile technique; check medium before use.[7]
Low absorbance readings Cell seeding density is too low; incubation time with MTT is too short.Optimize cell number to be in the linear range of the assay; increase MTT incubation time.[7][18]
Inconsistent results between wells Incomplete dissolution of formazan; uneven cell seeding.Ensure thorough mixing on an orbital shaker; improve pipetting technique.
Compound precipitates in medium Poor aqueous solubility.Ensure final DMSO concentration is non-toxic and solubilizing (e.g., <0.5%).[14] Consider using solubilizing excipients if necessary.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the large-scale synthesis of 7-Bromo-2-methylquinolin-4-ol, a key intermediate in the development of novel therapeutics. The described protocol is based on the robust and scalable Gould-Jacobs reaction. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow. The information herein is intended to enable the efficient and reproducible production of this valuable quinoline derivative for research and development purposes.

Introduction

Quinolin-4-ol derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potential applications as anticancer, antimalarial, and anti-inflammatory agents. This compound serves as a crucial building block for the synthesis of more complex molecules, allowing for further functionalization to explore structure-activity relationships (SAR) and develop new chemical entities. The protocol detailed below describes a scalable synthesis suitable for producing kilogram quantities of this intermediate.

Synthetic Pathway Overview

The synthesis of this compound is effectively achieved through a two-step process based on the Gould-Jacobs reaction. The initial step involves the condensation of 3-Bromoaniline with diethyl 2-acetylmalonate to form the enamine intermediate, diethyl 2-acetyl-3-((3-bromophenyl)amino)acrylate. The subsequent step is a high-temperature thermal cyclization of this intermediate to yield the final product. The use of a high-boiling, inert solvent is crucial for achieving high yields in the cyclization step.[1][2]

Synthetic_Pathway 3-Bromoaniline 3-Bromoaniline Intermediate Diethyl 2-acetyl-3-((3-bromophenyl)amino)acrylate 3-Bromoaniline->Intermediate Condensation Diethyl_2_acetylmalonate Diethyl 2-acetylmalonate Diethyl_2_acetylmalonate->Intermediate Final_Product This compound Intermediate->Final_Product Thermal Cyclization (High Temperature)

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-acetyl-3-((3-bromophenyl)amino)acrylate (Enamine Intermediate)

Materials:

  • 3-Bromoaniline

  • Diethyl 2-acetylmalonate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reactor Setup: Charge a suitable reactor with 3-Bromoaniline (1.0 eq) and ethanol (5 L/kg of 3-bromoaniline).

  • Acidification: Add a catalytic amount of glacial acetic acid (0.05 eq).

  • Reactant Addition: Slowly add diethyl 2-acetylmalonate (1.05 eq) to the mixture while maintaining the temperature below 30 °C.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the consumption of 3-bromoaniline is complete.

  • Crystallization and Isolation: Cool the reaction mixture to 0-5 °C and hold for at least 2 hours to allow for product crystallization.

  • Filtration: Filter the solid product and wash with cold ethanol.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Step 2: Synthesis of this compound (Final Product)

Materials:

  • Diethyl 2-acetyl-3-((3-bromophenyl)amino)acrylate (from Step 1)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Hexane or Heptane

Procedure:

  • Reactor Setup: Charge the reactor with a high-boiling solvent such as Dowtherm A (10 L/kg of the intermediate).

  • Reactant Addition: Add the dried diethyl 2-acetyl-3-((3-bromophenyl)amino)acrylate (1.0 eq) to the solvent.

  • Cyclization: Heat the mixture to 250-260 °C and maintain for 30-60 minutes. The reaction involves the elimination of ethanol. Monitor the reaction progress by HPLC or TLC.[1]

  • Cooling and Precipitation: After completion, cool the reaction mixture to 80-90 °C.

  • Work-up: Add a hydrocarbon solvent like hexane or heptane (5 L/kg of the intermediate) to the mixture and stir while cooling to room temperature. This will cause the product to precipitate.[1]

  • Isolation: Filter the solid product and wash thoroughly with the hydrocarbon solvent to remove the high-boiling solvent.

  • Drying: Dry the final product in a vacuum oven at 80-90 °C.

Data Presentation

The following table summarizes the key quantitative data for the large-scale synthesis of this compound.

ParameterStep 1: Enamine FormationStep 2: Cyclization
Starting Material 3-BromoanilineDiethyl 2-acetyl-3-((3-bromophenyl)amino)acrylate
Key Reagent Diethyl 2-acetylmalonateHigh-boiling solvent (e.g., Dowtherm A)
Reaction Type CondensationThermal Cyclization
Typical Yield 85-95%80-90%
Purity (after isolation) >98%>97%
Reaction Temperature ~78 °C (Reflux)250-260 °C
Reaction Time 4-6 hours30-60 minutes

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization S1_Start Charge Reactor with 3-Bromoaniline and Ethanol S1_Add_Cat Add Acetic Acid (catalyst) S1_Start->S1_Add_Cat S1_Add_Reagent Add Diethyl 2-acetylmalonate S1_Add_Cat->S1_Add_Reagent S1_Reflux Heat to Reflux (4-6 hours) S1_Add_Reagent->S1_Reflux S1_Monitor Monitor Reaction (HPLC/TLC) S1_Reflux->S1_Monitor S1_Cool Cool to 0-5 °C S1_Monitor->S1_Cool S1_Filter Filter and Wash with Cold Ethanol S1_Cool->S1_Filter S1_Dry Dry Intermediate S1_Filter->S1_Dry S2_Start Charge Reactor with Dowtherm A and Intermediate S1_Dry->S2_Start Transfer Intermediate S2_Heat Heat to 250-260 °C (30-60 mins) S2_Start->S2_Heat S2_Monitor Monitor Reaction (HPLC/TLC) S2_Heat->S2_Monitor S2_Cool Cool to 80-90 °C S2_Monitor->S2_Cool S2_Precipitate Add Hexane/Heptane and Cool S2_Cool->S2_Precipitate S2_Filter Filter and Wash with Hydrocarbon Solvent S2_Precipitate->S2_Filter S2_Dry Dry Final Product S2_Filter->S2_Dry

Caption: Detailed experimental workflow for the synthesis.

References

Application Notes: 7-Bromo-2-methylquinolin-4-ol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 7-Bromo-2-methylquinolin-4-ol as a versatile starting material for the synthesis of potent kinase inhibitors. The protocols outlined herein are based on established synthetic methodologies for quinoline derivatives, offering a practical guide for the development of novel therapeutic compounds targeting various protein kinases.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved kinase inhibitors. The 2-methyl-4-hydroxyquinoline core, functionalized with a bromine atom at the 7-position, presents a valuable platform for chemical elaboration. The bromine atom serves as a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the 4-hydroxy group can be converted to a more reactive chloro group, enabling nucleophilic aromatic substitution. This dual functionality allows for the systematic exploration of the chemical space around the quinoline core to optimize interactions with the ATP-binding site of target kinases, leading to the development of potent and selective inhibitors.

Key Synthetic Strategies

The primary synthetic route for utilizing this compound in the synthesis of kinase inhibitors involves a two-step process. First, the 4-hydroxyl group is converted to a chloro group to enhance the reactivity of the C4 position. Subsequently, this activated intermediate undergoes nucleophilic aromatic substitution with various anilines to generate a library of 4-anilinoquinoline derivatives. The bromine at the C7 position can then be further functionalized, typically via a Suzuki-Miyaura cross-coupling reaction, to introduce a wide array of aryl or heteroaryl moieties. This modular approach allows for the fine-tuning of the inhibitor's properties to achieve desired potency and selectivity.

Experimental Protocols

Protocol 1: Chlorination of this compound

This protocol describes the conversion of this compound to the more reactive intermediate, 7-Bromo-4-chloro-2-methylquinoline. This step is crucial for enabling subsequent nucleophilic aromatic substitution reactions at the 4-position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, carefully add this compound (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude 7-Bromo-4-chloro-2-methylquinoline, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Anilino-7-bromo-2-methylquinoline Derivatives

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 7-Bromo-4-chloro-2-methylquinoline and a substituted aniline to form the core structure of many kinase inhibitors.

Materials:

  • 7-Bromo-4-chloro-2-methylquinoline (from Protocol 1)

  • Substituted aniline (1.1-1.5 equivalents)

  • Ethanol or Isopropanol

  • Concentrated HCl (catalytic amount, optional)

  • Ammonium hydroxide solution

  • Distilled water

Procedure:

  • To a round-bottom flask, add 7-Bromo-4-chloro-2-methylquinoline (1.0 equivalent) and the desired substituted aniline.

  • Add ethanol or isopropanol as the solvent. A catalytic amount of concentrated HCl can be added to facilitate the reaction.

  • Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with an ammonium hydroxide solution and dilute with water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude 4-anilino-7-bromo-2-methylquinoline derivative.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C7-Functionalization

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups at the 7-position of the 4-anilino-7-bromo-2-methylquinoline scaffold.

Materials:

  • 4-Anilino-7-bromo-2-methylquinoline derivative (from Protocol 2)

  • Arylboronic acid or ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a degassed reaction vessel, add the 4-anilino-7-bromo-2-methylquinoline derivative (1 equivalent), the arylboronic acid or ester, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-anilino-2-methylquinoline derivative.

Data Presentation

While specific kinase inhibition data for compounds derived directly from this compound is not extensively available in the public domain, the following table presents representative IC₅₀ values for structurally related 4-anilinoquinoline and 4-anilinoquinazoline kinase inhibitors to provide a benchmark for newly synthesized compounds.

Compound ClassTarget KinaseIC₅₀ (nM)
4-AnilinoquinazolineEGFR0.02 - 100
4-Anilinoquinolinec-Src5 - 50
4-AnilinoquinazolineVEGFR-210 - 200
4-AnilinoquinolineRIPK25.1
7-Aryl-imidazo[1,2-a]pyridine-3-ylquinolineALK21 - 56

Mandatory Visualizations

experimental_workflow start This compound intermediate1 7-Bromo-4-chloro-2-methylquinoline start->intermediate1 Chlorination (Protocol 1) intermediate2 4-Anilino-7-bromo-2-methylquinoline Derivatives intermediate1->intermediate2 Nucleophilic Aromatic Substitution (Protocol 2) final_product 7-Aryl-4-anilino-2-methylquinoline Kinase Inhibitors intermediate2->final_product Suzuki-Miyaura Cross-Coupling (Protocol 3)

Caption: Synthetic workflow for kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of RTK signaling pathways.

Troubleshooting & Optimization

Technical Support Center: Conrad-Limpach Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Conrad-Limpach synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of 4-hydroxyquinolines (also known as 4-quinolones). Here you will find troubleshooting advice, frequently asked questions, detailed protocols, and key data to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Conrad-Limpach synthesis?

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines.[1][2] It is a two-step process that begins with the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate (an enamine).[1][3] This is followed by a high-temperature thermal cyclization of the intermediate to yield the final 4-hydroxyquinoline product.[1][3]

Q2: What are the key steps and typical conditions?

The synthesis consists of two critical steps:

  • Enamine Formation: An aniline and a β-ketoester are reacted, often with a catalytic amount of acid, at moderate temperatures (from room temperature to reflux) to form the kinetic product, a β-aminoacrylate.[1]

  • Thermal Cyclization: The isolated β-aminoacrylate is heated in a high-boiling inert solvent to approximately 250 °C.[3][4] This high-energy step induces an intramolecular cyclization followed by the elimination of an alcohol to form the 4-hydroxyquinoline ring system.[1][4]

Q3: What is the difference between the Conrad-Limpach and the Knorr synthesis?

These two syntheses represent competing reaction pathways when reacting anilines and β-ketoesters. The outcome is primarily dictated by the initial reaction temperature.[4]

  • Conrad-Limpach Pathway: At lower or moderate temperatures (e.g., room temperature), the aniline's nitrogen atom attacks the more reactive keto group of the β-ketoester. This leads to the β-aminoacrylate intermediate, which upon high-temperature cyclization (~250 °C), yields a 4-hydroxyquinoline .[4][5]

  • Knorr Pathway: At higher initial reaction temperatures (e.g., ~140 °C), the aniline attacks the less reactive ester group, forming a β-keto acid anilide.[4] Subsequent cyclization of this intermediate yields a 2-hydroxyquinoline .[4]

Q4: Is the product a 4-hydroxyquinoline or a 4-quinolone?

The product exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). While often drawn as the hydroxyquinoline, it is believed that the quinolone form is predominant.[4]

Troubleshooting Guide

Problem 1: Low Yield in the Cyclization Step

Q: The cyclization of my β-aminoacrylate intermediate is failing or giving a very low yield. What are the common causes and solutions?

A: This is one of the most common issues and is almost always related to reaction temperature and solvent choice.

  • Insufficient Temperature: The cyclization is a rate-determining step that requires a significant energy input, typically around 250 °C, to overcome the activation barrier of the electrocyclic ring closing.[4][6] Ensure your heating apparatus (e.g., heating mantle with a sand bath) can consistently reach and maintain this temperature.

  • Improper Solvent: The choice of solvent is critical for heat transfer and yield. Early work performing the cyclization neat (without solvent) resulted in very poor yields (<30%).[4] Using a high-boiling, inert solvent is essential. Limpah later reported yields as high as 95% when using mineral oil.[4] Solvents with boiling points below 250 °C are generally not effective.[7]

  • Reaction Time: While heating, ensure you allow sufficient time for the reaction to complete. Monitor the progress using TLC if possible. Typical reaction times at 250 °C are 30-60 minutes.[1][6]

Problem 2: Formation of the Wrong Isomer (2-Hydroxyquinoline)

Q: My analysis shows a significant amount of the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. How can I improve selectivity?

A: The formation of the 2-hydroxyquinoline isomer indicates that the reaction is proceeding via the Knorr pathway. This is controlled by the conditions of the initial condensation step.

  • Condensation Temperature is Too High: The initial reaction between the aniline and β-ketoester should be run under kinetic control at moderate temperatures (e.g., room temperature) to favor the attack on the keto group, leading to the Conrad-Limpach intermediate.[5][8] High temperatures (~140 °C or above) favor the thermodynamic product, a β-keto anilide, which leads to the Knorr product.[4]

  • Acid Catalysis: The initial condensation is often catalyzed by a small amount of acid (e.g., HCl, H₂SO₄, or acetic acid).[1][4] This promotes the formation of the Schiff base and subsequent enamine required for the Conrad-Limpach pathway.

Problem 3: Product Decomposition and Tar Formation

Q: My reaction mixture turns very dark, and I have difficulty isolating the product due to tar formation. How can I prevent this?

A: High reaction temperatures can lead to decomposition.[6]

  • Precise Temperature Control: Overheating above the required ~250 °C can cause the starting materials and product to decompose. Use a reliable high-temperature thermometer and a well-controlled heating source.

  • Inert Atmosphere: Running the high-temperature cyclization step under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.[6]

  • Purity of Intermediate: Ensure the β-aminoacrylate intermediate from the first step is reasonably pure. Impurities carried over can decompose under the harsh cyclization conditions.

Problem 4: Difficulty with Product Isolation and Purification

Q: The product precipitates from the high-boiling solvent, but it is oily or difficult to purify. What are the best practices for workup?

A: Isolating the product from a high-boiling solvent like mineral oil or diphenyl ether requires a specific workup.

  • Cooling and Precipitation: Allow the reaction mixture to cool completely to room temperature. The product often precipitates as a solid.[1][6]

  • Dilution with a Non-polar Solvent: Dilute the cold, viscous mixture with a hydrocarbon solvent like hexanes or petroleum ether.[6] This helps to fully precipitate the polar quinolinol product while dissolving the non-polar reaction solvent.

  • Filtration and Washing: Collect the solid product by vacuum filtration. It is crucial to wash the collected solid thoroughly with more of the hydrocarbon solvent (e.g., cold ethanol or diethyl ether) to remove all traces of the high-boiling reaction solvent.[1]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.[1]

Quantitative Data

The choice of solvent for the thermal cyclization step has a profound impact on the reaction yield. The yield generally improves with solvents that have a higher boiling point, with the best results obtained with boiling points above 250 °C.[7]

SolventBoiling Point (°C)Yield of 4-Hydroxyquinoline (%)
Methyl Benzoate19910
Ethyl Benzoate21222
1,2,4-Trichlorobenzene21464
Propyl Benzoate23138
2-Nitrotoluene22260
Isobutyl Benzoate24355
2,6-di-tert-butylphenol25365
Dowtherm A (Diphenyl ether/Biphenyl)25770
Table based on data from a study on solvent screening for the Conrad-Limpach synthesis.[7]

Experimental Protocols

Protocol: Synthesis of a 4-Hydroxyquinoline Derivative

This protocol is a general two-step procedure. Substituents on the aniline and β-ketoester will affect reaction times and yields.

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent like toluene or ethanol.

  • Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).[1]

  • Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid or H₂SO₄).[1][7]

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the condensation and heat to reflux.[1] If using ethanol, simply reflux the mixture.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the aniline is consumed.

  • Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude β-aminoacrylate is often an oil or low-melting solid and can frequently be used in the next step without further purification.[1]

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

  • Place the crude β-aminoacrylate intermediate from Step 1 into a large round-bottom flask suitable for high-temperature reactions.

  • Add a high-boiling, inert solvent (e.g., mineral oil, diphenyl ether, or Dowtherm A). A common ratio is 10-20 mL of solvent per gram of intermediate.[1]

  • Equip the flask with a reflux condenser and a high-temperature thermometer. It is advisable to conduct this step under an inert atmosphere (N₂ or Ar).[6]

  • Heat the mixture with vigorous stirring to ~250 °C. Maintain this temperature for 30-60 minutes.[6] Ethanol or other alcohols will be observed distilling from the reaction as it proceeds.[7]

  • Monitor the reaction by TLC to confirm the disappearance of the intermediate.

  • After completion, turn off the heat and allow the mixture to cool slowly to room temperature.

  • Follow the product isolation and purification procedure described in Problem 4 of the Troubleshooting Guide.

Visualizations

Workflow and Logic Diagrams

Conrad_Limpach_Workflow General Experimental Workflow for Conrad-Limpach Synthesis Start Starting Materials (Aniline, β-Ketoester) Step1 Step 1: Condensation (Moderate Temp, Acid Catalyst) Start->Step1 Intermediate β-Aminoacrylate Intermediate Step1->Intermediate Formation Step2 Step 2: Cyclization (~250°C, High-Boiling Solvent) Intermediate->Step2 Workup Workup (Cool, Precipitate, Wash) Step2->Workup Eliminates ROH Product Crude 4-Hydroxyquinoline Workup->Product Purify Purification (Recrystallization) Product->Purify Final Pure 4-Hydroxyquinoline Purify->Final

Caption: A high-level overview of the two-step Conrad-Limpach synthesis workflow.

Competing_Pathways Controlling Regioselectivity: Conrad-Limpach vs. Knorr cluster_start Reactants cluster_CL Conrad-Limpach Pathway cluster_Knorr Knorr Pathway Reactants Aniline + β-Ketoester CL_Cond Condensation (Low Temp, Kinetic Control) Reactants->CL_Cond Attack at Keto Knorr_Cond Condensation (High Temp, Thermo Control) Reactants->Knorr_Cond Attack at Ester CL_Int β-Aminoacrylate Intermediate CL_Cond->CL_Int CL_Cyc Thermal Cyclization (~250°C) CL_Int->CL_Cyc CL_Prod 4-Hydroxyquinoline (Desired Product) CL_Cyc->CL_Prod Knorr_Int β-Ketoanilide Intermediate Knorr_Cond->Knorr_Int Knorr_Cyc Cyclization Knorr_Int->Knorr_Cyc Knorr_Prod 2-Hydroxyquinoline (Side Product) Knorr_Cyc->Knorr_Prod

Caption: The competing reaction pathways based on initial condensation temperature.

Troubleshooting_Tree Troubleshooting Logic for Low Yield Problem Observed Problem: Low Yield or No Reaction Check_Temp Is Cyclization Temp ≥ 250°C? Problem->Check_Temp Check_Solvent Is a High-Boiling Inert Solvent Used? Problem->Check_Solvent Check_Purity Are Starting Materials Pure? Problem->Check_Purity Check_Isomer Is 2-Hydroxyquinoline Formed Instead? Problem->Check_Isomer Sol_Temp Solution: Increase Temperature. Use appropriate heating setup. Check_Temp->Sol_Temp No Sol_Solvent Solution: Use Mineral Oil, Dowtherm A, etc. Avoid neat or low-boiling solvents. Check_Solvent->Sol_Solvent No Sol_Purity Solution: Purify Aniline/Ketoester. Purify intermediate if necessary. Check_Purity->Sol_Purity No Sol_Isomer Solution: Lower initial condensation temp. Ensure kinetic control. Check_Isomer->Sol_Isomer Yes

Caption: A decision-making flowchart for troubleshooting low product yield.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromoquinoline substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Which position of the bromine on the quinoline ring is most reactive for Suzuki coupling? The reactivity of haloquinolines in Suzuki coupling generally follows the order of C-X bond strength: I > Br > Cl. While bromoquinolines are broadly effective substrates, the electronic properties of the specific isomer can influence reactivity. Electron-deficient positions on the ring can facilitate the rate-limiting oxidative addition step. However, factors like steric hindrance around the bromine atom can also play a significant role.

Q2: My boronic acid seems to be degrading during the reaction. How can I prevent this? Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to degradation via side reactions like protodeboronation (replacement of the boron group with a hydrogen atom). To mitigate this, consider the following:

  • Use High-Purity Reagents: Start with fresh, high-purity boronic acid.

  • Switch to More Stable Alternatives: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more robust and stable under reaction conditions.

  • Minimize Water: If using a non-aqueous system, ensure all reagents and solvents are anhydrous.

  • Optimize Base: Use a milder base, as strong bases can sometimes promote decomposition.

Q3: Can the quinoline nitrogen interfere with the palladium catalyst? Yes, the quinoline nitrogen can coordinate to the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or the formation of inactive complexes, stalling the reaction. The selection of appropriate ligands is crucial to minimize this effect. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often employed to promote the desired catalytic cycle over catalyst inhibition.

Q4: What is the best general-purpose catalyst for coupling bromoquinolines? While the optimal catalyst is substrate-dependent, several have shown broad utility. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a frequently used and effective catalyst for Suzuki couplings involving heteroaromatic halides like bromoquinolines. Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ combined with a suitable phosphine ligand (e.g., PPh₃, SPhos, XPhos) are also common and effective systems.

Q5: How do I choose the right base and solvent? The choice of base and solvent is critical and often interdependent.

  • Base: The base activates the boronic acid for the transmetalation step. Common choices include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be used.

  • Solvent: The solvent must solubilize the reactants and facilitate catalyst activity. Common systems are mixtures of an organic solvent with water, such as 1,4-dioxane/water, toluene/water, or THF/water. Anhydrous solvents like DMF can also be effective. It is crucial that all solvents are thoroughly degassed to prevent catalyst oxidation.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low conversion is a frequent issue stemming from several potential causes. A systematic approach is key to diagnosis.

Potential CauseRecommended Troubleshooting StepsRationale
Inactive Catalyst / Catalyst Decomposition Ensure a truly inert atmosphere by thoroughly degassing solvents and using flame-dried glassware. Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precursor. Consider using more robust Buchwald-type ligands.The active Pd(0) catalyst is sensitive to oxygen and can precipitate as inactive palladium black. Inadequate activation of a Pd(II) precatalyst will prevent the catalytic cycle from starting.
Inappropriate Base or Solvent System Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the chosen solvent system provides adequate solubility for all reagents at the reaction temperature.The base is essential for activating the boronic acid. If reagents are not fully dissolved, the reaction becomes heterogeneous and slow, effectively halting it.
Low Reaction Temperature Gradually increase the reaction temperature. Many Suzuki couplings require heating between 80-110 °C. Consider switching to a higher-boiling solvent or using microwave irradiation.Inadequate temperature can lead to a sluggish or incomplete reaction. However, excessively high temperatures can cause catalyst decomposition.
Poor Quality Starting Materials Use fresh, high-purity bromoquinoline and boronic acid/ester. Consider converting the boronic acid to a more stable pinacol ester.Impurities in starting materials can poison the catalyst. Boronic acids can degrade upon storage.
Problem 2: Presence of Significant Side Products

The formation of byproducts reduces the yield of the desired coupled product and complicates purification.

Side ProductPotential CauseRecommended Mitigation Strategy
Homocoupling of Boronic Acid Often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.Ensure thorough degassing of the reaction mixture and solvents. Consider slightly reducing the catalyst loading.
Dehalogenation of Bromoquinoline The bromine atom is replaced by a hydrogen. This can be caused by the presence of a hydride source or water.Screen different bases and ensure strictly anhydrous conditions if the protocol allows.
Protodeboronation of Boronic Acid The boronic acid reacts with a proton source (e.g., water) to replace the boron group with hydrogen.Use a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt. Minimize water in the reaction or use a milder base.

Data Presentation: Reaction Condition Screening

The following tables summarize various reported conditions for Suzuki coupling reactions with bromoquinolines, providing a comparative overview for optimization.

Table 1: Conditions for Suzuki Coupling of 3-Bromoquinoline

Boronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/EtOH/H₂O90-10012-24~85-95 (Typical)
Phenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O (5:1)100880-90 (Typical)
Thiophene-3-boronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.5)Toluene/H₂O (10:1)1001675-85 (Typical)
Data synthesized from multiple sources.

Table 2: Conditions for Suzuki Coupling of Other Bromoquinolines

BromoquinolineArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)
6-BromoquinolineGeneric ArylPd(PPh₃)₄ (3)Na₂CO₃ (2M aq.)Toluene/EtOH9012
8-Bromo-6-methylquinolin-2(1H)-oneGeneric ArylPd(dppf)Cl₂ (5)K₂CO₃ (2)THF/H₂O7018-24
5-Bromo-8-methoxy-2-methylquinolineGeneric ArylPd₂(dba)₃ / Buchwald LigandK₃PO₄ (3)Dioxane9012-18
Data synthesized from multiple sources.

Visualizations of Workflows and Pathways

Experimental_Workflow Figure 1. General Experimental Workflow for Suzuki Coupling. cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Bromoquinoline, Boronic Acid/Ester, & Base in a Flame-Dried Schlenk Flask p2 Evacuate & Backfill with Inert Gas (3x) p1->p2 p3 Add Degassed Solvent via Syringe p2->p3 p4 Add Catalyst/Ligand under Inert Atmosphere p3->p4 r1 Heat to Desired Temperature (e.g., 80-110 °C) with Vigorous Stirring p4->r1 r2 Monitor Progress by TLC or LC-MS r1->r2 w1 Cool to Room Temperature & Dilute with Organic Solvent r2->w1 w2 Wash with Water and Brine w1->w2 w3 Dry Organic Layer (e.g., Na₂SO₄), Filter w2->w3 w4 Concentrate Under Reduced Pressure w3->w4 w5 Purify by Flash Column Chromatography w4->w5

Figure 1. General Experimental Workflow for Suzuki Coupling.

Troubleshooting_Low_Yield Figure 2. Troubleshooting Logic for Low-Yield Reactions. start Low or No Yield Observed q1 Is the Catalyst Active? start->q1 a1_yes Check Reagents & Conditions q1->a1_yes Yes a1_no Degas Solvents Thoroughly Use Fresh/Different Catalyst Ensure Inert Atmosphere q1->a1_no No (e.g., Pd Black) q2 Are Reagents Soluble? a1_yes->q2 a2_yes Check Reaction Parameters q2->a2_yes Yes a2_no Change Solvent System Increase Temperature q2->a2_no No q3 Is Temperature/Time Optimal? a2_yes->q3 a3_yes Significant Side Reactions Observed? (See Fig. 3) q3->a3_yes Yes a3_no Increase Temperature Increase Reaction Time Consider Microwave q3->a3_no No

Figure 2. Troubleshooting Logic for Low-Yield Reactions.

Side_Reactions Figure 3. Desired Suzuki Pathway vs. Common Side Reactions. Hal Bromoquinoline (Ar-Br) Desired Desired Product (Ar-Ar') Hal->Desired Desired Suzuki Pathway Dehal Dehalogenated Quinoline (Ar-H) Hal->Dehal Dehalogenation Bor Boronic Acid/Ester (Ar'-B(OR)₂) Bor->Desired Desired Suzuki Pathway Homo Homocoupled Product (Ar'-Ar') Bor->Homo Homocoupling Debor Deboronated Arene (Ar'-H) Bor->Debor Protodeboronation Pd Pd(0) Catalyst Pd->Desired Desired Suzuki Pathway O2 Oxygen / Pd(II) O2->Homo Homocoupling Hydride Hydride Source Hydride->Dehal Dehalogenation Proton Proton Source (e.g., H₂O) Proton->Debor Protodeboronation

Figure 3. Desired Suzuki Pathway vs. Common Side Reactions.

Detailed Experimental Protocols

The following are generalized procedures and should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling of Bromoquinoline

This protocol outlines a common method using a palladium catalyst with a phosphine ligand.

Materials:

  • Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane/water (e.g., 5 mL total) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (e.g., 20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • Bromoquinoline (1.0 equiv)

  • Arylboronic ester (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water)

Procedure:

  • Reaction Setup: In a microwave vial, combine the bromoquinoline, arylboronic ester, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for a short duration (e.g., 15-45 minutes).

  • Work-up and Purification: After cooling, perform the work-up and purification as described in Protocol 1.

Technical Support Center: Purification of 7-Bromo-2-methylquinolin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the purification of 7-Bromo-2-methylquinolin-4-ol via recrystallization. Below you will find troubleshooting guides in a question-and-answer format, a detailed experimental protocol, and quantitative data to assist in your experimental work.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound and related quinolinol compounds.

Q1: My compound is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?

A1: This issue often arises from the inherent low solubility of quinolin-4-one derivatives. The 4-hydroxy group of your compound can exist in equilibrium with its 4-oxo tautomer, which generally exhibits lower solubility in common organic solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Consider using more polar, aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in which quinolinols tend to have higher solubility.

    • Solvent Mixtures: Employing a solvent/anti-solvent system can be effective. Dissolve your compound in a "good" solvent (e.g., DMF or DMSO) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent like water or a non-polar solvent like hexane) until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

    • pH Adjustment: In some cases, adjusting the pH can facilitate dissolution. The hydroxyl group can be deprotonated with a base to form a more soluble salt. After dissolution and optional hot filtration to remove insoluble impurities, the pH can be readjusted to neutral to precipitate the purified product.

Q2: No crystals are forming, even after the solution has cooled to room temperature or below. What could be the problem?

A2: The absence of crystal formation is a common challenge in recrystallization and can be attributed to several factors.[1]

  • Potential Causes & Solutions:

    • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form. Try evaporating some of the solvent to increase the concentration and then allow the solution to cool again.[1]

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[1] In this case, you will need to select a different solvent or use a solvent/anti-solvent system as described above.

    • Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[1] If your crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.

    • Lack of Nucleation Sites: A very smooth glass surface may not provide enough sites for crystal formation to begin.[1] To induce crystallization, you can:

      • Scratch the inner surface of the flask with a glass rod at the meniscus of the solution. This creates microscopic scratches that can act as nucleation sites.[1]

      • Add a seed crystal of pure this compound to the solution. This provides a template for further crystal growth.[1]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the compound or if the rate of cooling is too rapid.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

    • Use More Solvent: Add a small amount of additional hot solvent to the solution to decrease the level of supersaturation.

    • Change Solvents: Select a solvent with a lower boiling point or a different polarity.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors during the recrystallization process.

  • Tips for Improving Yield:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]

    • Ensure Complete Cooling: Cool the solution thoroughly, perhaps in an ice bath, to maximize the amount of product that crystallizes out of the solution before filtration.[1]

    • Recover from Mother Liquor: After filtering your crystals, you can try to recover more product from the filtrate (mother liquor) by evaporating a portion of the solvent and allowing the concentrated solution to cool again for a second crop of crystals.[1]

    • Avoid Premature Filtration: Ensure that crystallization is complete before filtering the product.

Quantitative Data: Solvent Selection for Quinolin-4-one Derivatives

Solvent ClassExample SolventsExpected Solubility of this compoundSuitability for Recrystallization
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High solubility, especially at elevated temperatures.Good, often used as the "good" solvent in a solvent/anti-solvent system.
Alcohols Ethanol, Methanol, IsopropanolModerate to low solubility at room temperature, increasing with heat.Potentially suitable. Ethanol is a common choice for recrystallizing quinoline derivatives.
Halogenated Dichloromethane (DCM), ChloroformModerate solubility.May be suitable, but often used in chromatography.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low solubility.Can be used as an anti-solvent.
Aromatic Toluene, XyleneLow to moderate solubility.May be suitable, especially for less polar impurities.
Non-polar Hexane, HeptaneVery low to insoluble.Excellent as an anti-solvent or for washing the final product.
Aqueous WaterInsoluble.Can be used as an anti-solvent with a water-miscible organic solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, or a DMF/water mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water or sand bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests with various solvents to find a suitable one where this compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can cover the mouth of the flask with a watch glass and place it on an insulated surface. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry, or by placing them in a vacuum oven.

Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A general workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis of 7-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-Bromo-2-methylquinolin-4-ol. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used method for the synthesis of this compound is the Conrad-Limpach reaction. This reaction involves the condensation of 3-bromoaniline with ethyl acetoacetate to form an enamine intermediate, which is then thermally cyclized at high temperatures (typically around 250 °C) to yield the desired 4-hydroxyquinoline product.[1][2][3]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The two main byproducts of concern are:

  • 5-Bromo-2-methylquinolin-4-ol: This is a regioisomer that arises from the cyclization of the intermediate at the other ortho-position of the 3-bromoaniline starting material. The formation of a mixture of 5- and 7-bromo isomers is a common issue with meta-substituted anilines.

  • 7-Bromo-2-methylquinolin-2-ol: This isomer, also known as the Knorr product, can be formed under conditions of thermodynamic control, typically at higher reaction temperatures during the initial condensation step.[2][4]

Q3: How can I minimize the formation of the 5-bromo isomer?

A3: Controlling the regioselectivity of the cyclization is challenging. The electronic and steric effects of the bromo substituent on the aniline ring influence the position of the ring closure. While it is difficult to completely eliminate the formation of the 5-bromo isomer, careful control of the cyclization temperature and the use of specific high-boiling point solvents can influence the isomer ratio. Purification is typically required to separate the desired 7-bromo product.

Q4: What reaction conditions favor the formation of the desired 4-hydroxyquinoline over the 2-hydroxyquinoline isomer?

A4: The formation of the 4-hydroxyquinoline is kinetically favored and is typically achieved by conducting the initial condensation of 3-bromoaniline and ethyl acetoacetate at lower temperatures (e.g., room temperature to moderate heating).[2] The subsequent high-temperature cyclization is then performed on the isolated enamine intermediate. Higher temperatures during the initial condensation can lead to the formation of the thermodynamically favored 2-hydroxy isomer.

Q5: What are the recommended purification methods for this compound?

A5: Due to the presence of the isomeric byproduct (5-Bromo-2-methylquinolin-4-ol) and potential tar-like impurities from the high-temperature cyclization, a multi-step purification is often necessary. The most common methods include:

  • Recrystallization: This is effective for removing many impurities. Suitable solvents include ethanol, acetic acid, or dimethylformamide (DMF).

  • Column Chromatography: Silica gel chromatography is often required to separate the 7-bromo and 5-bromo isomers. A typical eluent system would be a gradient of a non-polar solvent (like hexane or cyclohexane) and a polar solvent (like ethyl acetate).[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of Product 1. Incomplete formation of the enamine intermediate. 2. Insufficient temperature during the thermal cyclization step. 3. Decomposition of starting materials or product at high temperatures. 4. Poor quality of starting materials (3-bromoaniline or ethyl acetoacetate).1. Ensure complete reaction of the aniline and β-ketoester by monitoring with TLC. Consider using a catalytic amount of acid (e.g., acetic acid) and removing water azeotropically. 2. The cyclization requires high temperatures, typically ~250 °C. Use a high-boiling point solvent (e.g., Dowtherm A, mineral oil) to maintain a stable high temperature.[1][2] 3. Avoid excessively high temperatures or prolonged reaction times during cyclization. Gradual addition of the intermediate to the hot solvent can help. 4. Purify starting materials before use (e.g., distillation of ethyl acetoacetate).
Formation of a Mixture of 7-Bromo and 5-Bromo Isomers Cyclization of the enamine intermediate can occur at either of the two ortho positions to the amino group in 3-bromoaniline, leading to a mixture of regioisomers.This is an inherent challenge with meta-substituted anilines. While complete prevention is difficult, optimization of the cyclization conditions (solvent, temperature) may slightly favor one isomer. The primary solution is efficient separation of the isomers by column chromatography or fractional crystallization.
Significant Formation of the 2-Hydroxy Isomer (Knorr Product) The initial condensation of 3-bromoaniline and ethyl acetoacetate was carried out at too high a temperature, favoring the thermodynamic product.[2]Conduct the initial condensation at a lower temperature (e.g., room temperature) to favor the kinetic product (the precursor to the 4-hydroxyquinoline). Isolate the enamine intermediate before proceeding to the high-temperature cyclization.
Dark, Tarry Crude Product Polymerization and decomposition reactions are common at the high temperatures required for the cyclization step.1. Use an inert, high-boiling point solvent to ensure even heat distribution and prevent localized overheating. 2. Minimize the reaction time at high temperature; monitor the reaction closely for completion. 3. Purify the crude product by washing with a non-polar solvent to remove the high-boiling solvent, followed by recrystallization and/or column chromatography.
Difficulty in Product Purification 1. Co-elution of the 7-bromo and 5-bromo isomers during column chromatography. 2. Poor solubility of the product in common recrystallization solvents.1. Optimize the chromatography conditions: try different solvent systems (e.g., dichloromethane/methanol), use a longer column, or consider preparative HPLC for small scales. 2. Screen a range of solvents for recrystallization. Hot filtration may be necessary to remove insoluble impurities. For poorly soluble compounds, a solvent/anti-solvent system can be effective.

Experimental Protocols

Synthesis of Ethyl 3-(3-bromophenylamino)crotonate (Enamine Intermediate)
  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate in toluene.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.

  • After completion, allow the mixture to cool to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate. This intermediate can be used directly in the next step or purified by recrystallization from ethanol.

Thermal Cyclization to this compound
  • In a suitable reaction vessel equipped for high-temperature reactions (e.g., a three-necked flask with a mechanical stirrer and a high-temperature thermometer), add a high-boiling point solvent such as Dowtherm A or mineral oil.

  • Heat the solvent to approximately 250 °C under an inert atmosphere (e.g., nitrogen).

  • Slowly add the crude or purified ethyl 3-(3-bromophenylamino)crotonate from the previous step to the hot solvent.

  • Maintain the temperature at 250 °C and monitor the reaction for completion (typically 15-30 minutes).

  • Allow the reaction mixture to cool. The product often precipitates from the solvent.

  • Dilute the cooled mixture with a non-polar solvent like hexane to facilitate filtration and wash the collected solid to remove the high-boiling point solvent.

  • The crude this compound (which will likely contain the 5-bromo isomer) can then be purified by recrystallization and/or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification s1_reactants 3-Bromoaniline + Ethyl Acetoacetate s1_conditions Toluene, Acetic Acid (cat.) Reflux with Dean-Stark s1_reactants->s1_conditions s1_product Ethyl 3-(3-bromophenylamino)crotonate s1_conditions->s1_product s2_reactant Enamine Intermediate s1_product->s2_reactant Isolation s2_conditions High-boiling solvent (e.g., Dowtherm A) ~250 °C s2_reactant->s2_conditions s2_product Crude Product Mixture s2_conditions->s2_product p_start Crude Product Mixture s2_product->p_start p_recrystallization Recrystallization p_start->p_recrystallization p_chromatography Column Chromatography p_recrystallization->p_chromatography p_final Pure this compound p_chromatography->p_final

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_reaction Conrad-Limpach Reaction cluster_cyclization Thermal Cyclization (~250 °C) cluster_products Potential Products start 3-Bromoaniline + Ethyl Acetoacetate intermediate Enamine Intermediate start->intermediate Condensation byproduct_knorr 7-Bromo-2-methylquinolin-2-ol (Knorr Byproduct) start->byproduct_knorr Thermodynamic Pathway (High Temp. Condensation) cyclization Intramolecular Cyclization intermediate->cyclization product_desired This compound (Desired Product) cyclization->product_desired Favored Pathway byproduct_regio 5-Bromo-2-methylquinolin-4-ol (Regioisomeric Byproduct) cyclization->byproduct_regio Competing Pathway

Caption: Logical relationships in the synthesis of this compound, highlighting the formation of byproducts.

References

Technical Support Center: Improving the Yield of 7-Bromo-2-methylquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of 7-Bromo-2-methylquinolin-4-ol. The primary synthetic route discussed is the Conrad-Limpach reaction, which involves the condensation of 3-bromoaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Q1: Why is my overall yield of this compound consistently low?

A1: Low yields can stem from several factors, primarily related to the critical thermal cyclization step.

  • Insufficient Reaction Temperature: The cyclization of the enamine intermediate requires high temperatures, typically around 250°C, to proceed efficiently.[1][2] Temperatures below this threshold will result in incomplete conversion and low product formation.

  • Inappropriate Solvent: The choice of solvent for the cyclization step is crucial. Low-boiling point solvents will not reach the necessary temperature.[1] High-boiling, inert solvents like Dowtherm A or mineral oil are essential for success.[1][2]

  • Impure Starting Materials: Impurities in the 3-bromoaniline or ethyl acetoacetate can interfere with the condensation or cyclization steps, leading to side reactions and reduced yields.[1]

Q2: My reaction is producing a significant amount of the 2-hydroxy isomer. How can I increase the selectivity for the desired 4-hydroxy product?

A2: The formation of the 2-hydroxyquinoline isomer is a known issue in Conrad-Limpach-Knorr reactions and is often subject to thermodynamic control at higher temperatures.[1] To favor the kinetic product (4-hydroxyquinoline), precise temperature control during the cyclization is essential. Maintaining the reaction temperature within the optimal range for the 4-hydroxyquinoline formation is critical to minimize the formation of the isomeric by-product.[1]

Q3: The initial condensation reaction to form the enamine intermediate does not go to completion. What should I check?

A3: Incomplete condensation can be due to:

  • Presence of Water: The condensation reaction produces water, which can inhibit the reaction equilibrium. Using a Dean-Stark apparatus to remove water as it forms is highly recommended.[2]

  • Lack of Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of a mild acid, such as p-toluenesulfonic acid or glacial acetic acid, can significantly improve the reaction rate and completion.[1][2]

  • Reaction Time/Temperature: Ensure the reaction is refluxed for an adequate amount of time. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]

Q4: How can I effectively purify the crude this compound?

A4: The crude product often contains the high-boiling solvent and colored impurities.

  • Washing: First, wash the crude solid product thoroughly with a non-polar solvent like hexane or ether to remove residual high-boiling solvent (e.g., mineral oil).[3]

  • Recrystallization: Recrystallization is a highly effective method for purification. Suitable solvents include ethanol, acetic acid, or a mixture of DMF and water.[3]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel can be employed. A common mobile phase for similar compounds is a mixture of dichloromethane and methanol or ethyl acetate and hexane.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound, adapted from protocols for analogous compounds.[2]

StepReactantsSolvent(s)CatalystTemperatureTypical Yield
1. Condensation 3-Bromoaniline, Ethyl AcetoacetateToluene or EthanolAcidic (cat.)Reflux (~80-110 °C)>90%
2. Cyclization Enamine IntermediateDowtherm A or Mineral OilNone~250 °C60-80%
Overall 55-75%

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting common issues.

G start Starting Materials (3-Bromoaniline, Ethyl Acetoacetate) step1 Step 1: Condensation (Formation of Enamine Intermediate) start->step1 Toluene, Acid catalyst Reflux with Dean-Stark step2 Step 2: Thermal Cyclization step1->step2 High-boiling solvent (e.g., Dowtherm A) ~250 °C step3 Work-up & Precipitation step2->step3 Cooling, Addition of non-polar solvent step4 Purification (Recrystallization) step3->step4 Crude Product end Final Product (this compound) step4->end Purified Product

Caption: General experimental workflow for the synthesis of this compound.

G problem Low Yield or Reaction Failure cause1 Insufficient Cyclization Temperature problem->cause1 cause2 Impure Starting Materials problem->cause2 cause3 Incomplete Condensation problem->cause3 cause4 Formation of 2-hydroxy isomer problem->cause4 sol1 Solution: Ensure temperature reaches ~250 °C. Use a suitable high-boiling point solvent. cause1->sol1 sol2 Solution: Purify 3-bromoaniline (distillation) and ethyl acetoacetate before use. cause2->sol2 sol3 Solution: Use Dean-Stark trap to remove water. Add acid catalyst and monitor by TLC. cause3->sol3 sol4 Solution: Maintain strict temperature control during cyclization. Lower temperatures may favor the 4-ol. cause4->sol4

Caption: Troubleshooting flowchart for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the Conrad-Limpach synthesis and may require optimization.[2]

Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)but-2-enoate (Enamine Intermediate)
  • Reactor Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.05 eq) in toluene (approx. 3-5 mL per gram of aniline).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting 3-bromoaniline is completely consumed. The theoretical amount of water should be collected in the Dean-Stark trap.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate as an oil or solid. This crude product is often used in the next step without further purification.

Step 2: Synthesis of this compound (Thermal Cyclization)
  • Reactor Setup: In a reaction vessel equipped for high-temperature reactions (with a high-temperature thermometer and mechanical stirrer), add a high-boiling point solvent such as Dowtherm A or mineral oil (approx. 10 mL per gram of the intermediate).

  • Reactant Addition: Heat the solvent to approximately 250°C under an inert atmosphere (e.g., nitrogen). Slowly add the crude enamine intermediate from Step 1 to the hot solvent.

  • Cyclization: Maintain the temperature at 250-255°C and monitor the reaction progress by TLC (a typical reaction time is 1-3 hours).

  • Cooling and Precipitation: After completion, allow the reaction mixture to cool to below 100°C. The product may begin to precipitate.

  • Isolation: Add a non-polar solvent such as hexane or toluene to the cooled mixture to fully precipitate the product and aid in filtration. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with hexane to remove the high-boiling point solvent.

  • Drying: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]

References

stability issues of 7-Bromo-2-methylquinolin-4-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 7-Bromo-2-methylquinolin-4-ol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other quinoline derivatives, is primarily influenced by several factors:

  • Oxidation: The quinoline ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or certain metal ions in the solution.[1] This can lead to the formation of N-oxides or hydroxylated derivatives.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can cause significant degradation.[1] It is crucial to protect solutions from light to prevent the formation of photoisomers or products from ring cleavage.[1]

  • pH: As a weak base, the solubility and stability of this compound can be pH-dependent.[2][3] Extreme pH conditions (strong acids or bases) can lead to hydrolysis if any labile functional groups are present.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] While generally stable at room temperature for short periods, long-term storage at high temperatures can lead to decomposition.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure maximum stability and longevity of your stock solutions, the following storage conditions are recommended:

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C.[1]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: For sensitive applications, consider storing the solid compound and solutions under an inert atmosphere like argon or nitrogen to prevent oxidation.[1]

  • Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

  • Container: Use tightly sealed containers to prevent solvent evaporation and moisture absorption.[4]

Q3: My this compound is not dissolving well in my aqueous buffer. What can I do?

A3: The low aqueous solubility of many quinoline derivatives is due to their hydrophobic aromatic core.[2] If you are facing solubility issues, consider the following strategies:

  • pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of the solution can protonate the nitrogen atom, forming a more soluble salt.[2] Ensure the final pH is at least 1-2 units below the compound's pKa.[2]

  • Co-solvents: The addition of a water-miscible organic solvent, such as DMSO, DMF, or ethanol, can significantly improve solubility by reducing the overall polarity of the solvent system.[2]

  • Solvent Selection: If possible, consider using a different solvent system. The choice of solvent is critical and should be tailored to the specific experimental needs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePossible Cause(s)Troubleshooting Steps
Precipitation observed in stock solution upon storage or after dilution. Low solubility of the compound in the chosen solvent.The solution is supersaturated.Temperature change affecting solubility.The formed salt has limited solubility or is affected by a "common ion effect" from the buffer.[2]Verify the solubility of the compound in your solvent system. Consider a different solvent or a co-solvent system.[1]Gently warm the solution to redissolve the precipitate (if heat-stable).Perform a visual inspection for precipitate before each use.[1]If using a buffer, consider changing the buffer's counter-ion or using the minimum effective concentration.[2]
Inconsistent or poor results in biological assays. Degradation of the compound in the stock solution.Degradation of the compound in the assay medium over the incubation period.Interaction with assay components (e.g., proteins, media).[1]Prepare fresh stock solutions before each experiment.[1]Minimize the time between sample preparation and analysis.[1]Perform a stability test of the compound under your specific assay conditions (time, temperature, media).Evaluate potential interactions with other assay components.[1]
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation during storage or sample preparation.On-column degradation during analysis.Presence of inherent impurities from synthesis.Keep samples cool and protected from light during preparation and analysis.[1]Optimize chromatographic conditions (e.g., mobile phase pH, temperature) to minimize on-column degradation.[1]Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating method.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₈BrNO PubChem
Molecular Weight 238.08 g/mol PubChem
Appearance Solid (form may vary) General
XlogP (Predicted) 2.6 PubChem[5]

| Monoisotopic Mass | 236.97893 Da | PubChem[5] |

Table 2: General Stability of Quinoline Derivatives Under Forced Degradation Conditions This table outlines typical conditions used to intentionally degrade the compound to understand its stability profile.[1]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for several hoursDegradation of acid-labile groups.
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for several hoursDegradation of base-labile groups.
Oxidation 3-30% H₂O₂, room or slightly elevated temperatureFormation of N-oxides and hydroxylated derivatives.
Thermal Degradation Dry heat (e.g., 60-80°C) for several daysGeneral decomposition.
Photodegradation Exposure to UV and/or visible light (ICH Q1B guidelines)Formation of photoisomers and ring cleavage products.

Mandatory Visualizations

G Troubleshooting Workflow for Solution Stability start Start: Experiment Yields Inconsistent Results check_precipitate Visual Inspection: Is there precipitate in the solution? start->check_precipitate check_age Is the stock solution fresh (< 1 week) or old? check_precipitate->check_age No precipitate_yes Problem: Precipitation check_precipitate->precipitate_yes Yes analyze_purity Analyze Purity (HPLC/LC-MS): Are there unexpected peaks? check_age->analyze_purity Fresh old_solution Problem: Potential Degradation of Old Stock check_age->old_solution Old new_peaks Problem: Degradation or Impurity analyze_purity->new_peaks Yes end End: Optimized Protocol analyze_purity->end No, pure solubility_protocol Solution: Re-evaluate solubility. Adjust solvent/pH. Use co-solvent. precipitate_yes->solubility_protocol fresh_stock Solution: Prepare fresh stock solution. Aliquot and store properly. old_solution->fresh_stock forced_degradation Solution: Perform forced degradation study to identify degradants. Develop stability-indicating method. new_peaks->forced_degradation solubility_protocol->end fresh_stock->end forced_degradation->end

Caption: A troubleshooting workflow for identifying and resolving stability issues.

G Standard Experimental Workflow start Weigh Solid Compound prepare_stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->prepare_stock storage Store Stock Solution (-20°C or -80°C, protected from light) prepare_stock->storage dilution Prepare Working Solution (Dilute stock in assay buffer) storage->dilution visual_check Visual Check for Precipitation dilution->visual_check assay Perform Experiment / Assay visual_check->assay Clear problem Issue Detected: Precipitation visual_check->problem Precipitate Observed analysis Data Analysis (e.g., HPLC, Plate Reader) assay->analysis end Final Results analysis->end troubleshoot Go to Troubleshooting Guide problem->troubleshoot

Caption: A standard workflow for preparing and using solutions in an experiment.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

  • Materials:

    • This compound solid

    • High-purity solvent (e.g., DMSO, DMF)

    • Analytical balance

    • Volumetric flask or appropriate vial

    • Vortex mixer and/or sonicator

  • Procedure:

    • Accurately weigh the desired amount of the solid compound.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the solvent (e.g., ~70% of the final volume).

    • Mix thoroughly using a vortex mixer. If needed, sonicate briefly to aid dissolution.

    • Once fully dissolved, add the solvent to the final target volume.

    • Mix again to ensure homogeneity.

    • Transfer the solution to a clean, amber vial for storage.

    • For long-term use, create single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation products and develop a stability-indicating analytical method.

  • Materials:

    • Stock solution of this compound

    • Reagents for stress conditions (HCl, NaOH, H₂O₂)

    • HPLC or LC-MS system

    • pH meter

    • UV lamp/photostability chamber

    • Oven

  • Procedure:

    • Sample Preparation: Prepare several identical samples of the compound in a suitable solution. Retain one as an unstressed control.

    • Acid Hydrolysis: Add 1 M HCl to a sample and heat at 60-80°C for several hours. Periodically take aliquots, neutralize, and analyze.

    • Base Hydrolysis: Add 1 M NaOH to a sample and treat similarly to the acid hydrolysis condition.

    • Oxidation: Add 3-30% H₂O₂ to a sample and keep it at room temperature for 24-48 hours.

    • Thermal Stress: Store a sample (solid or in solution) in an oven at 60-80°C for several days.

    • Photolytic Stress: Expose a sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).

    • Analysis: Analyze all stressed samples and the control by a suitable chromatographic method (e.g., HPLC with a PDA or MS detector). Compare the chromatograms to identify new peaks corresponding to degradation products.

References

Technical Support Center: Purification of Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxyquinoline purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of hydroxyquinolines and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of hydroxyquinolines?

A1: The purification of hydroxyquinolines often presents several challenges stemming from their chemical nature. A primary issue is their strong metal-chelating ability, which can lead to the formation of metal complexes that are difficult to separate from the desired product.[1][2][3] Additionally, the basicity of the quinoline nitrogen can cause decomposition or strong binding to acidic stationary phases like silica gel during column chromatography.[4] Other common problems include the formation of tars and other by-products during synthesis, difficulties in crystallization leading to "oiling out," and the presence of hard-to-remove isomeric impurities.[5][6]

Q2: My hydroxyquinoline derivative is colored. Is this normal, and how can I remove the color?

A2: Hydroxyquinolines can be sensitive to light and air, leading to the formation of colored oxidation products.[7] While a faint yellow color can be characteristic of some pure hydroxyquinolines, a dark or intense color often indicates impurities.[7][8] Decolorization can often be achieved by treating a solution of the crude product with activated carbon, followed by filtration before crystallization.[5]

Q3: How does pH affect the purification of hydroxyquinolines?

A3: pH plays a critical role in the purification of hydroxyquinolines, primarily by influencing their solubility and their ability to chelate metals.[9][10] Adjusting the pH can be used to selectively precipitate or extract the desired compound or its impurities. For instance, in an acidic medium, the quinoline nitrogen is protonated, increasing water solubility.[11] Conversely, in basic solutions, the hydroxyl group can be deprotonated.[12] The optimal pH for extraction or precipitation depends on the specific hydroxyquinoline derivative and the impurities present. For example, the precipitation of the aluminum complex of 8-hydroxyquinoline is quantitative above pH 5.5.[9]

Q4: What are the best analytical techniques to assess the purity of my purified hydroxyquinoline?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of hydroxyquinolines.[1][2][5] It allows for the separation and quantification of the main compound and any impurities.[13][14] Other useful techniques include Thin-Layer Chromatography (TLC) for rapid, qualitative analysis of reaction progress and fraction collection during chromatography, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the purified compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of hydroxyquinolines in a question-and-answer format.

Problem Potential Causes Solutions
Low yield after column chromatography - Decomposition on silica gel: The acidic nature of silica can degrade basic hydroxyquinolines.[4]- Irreversible binding: Strong interaction between the compound and the stationary phase.- Co-elution with impurities: Poor separation from by-products.- Deactivate silica gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.[4]- Use an alternative stationary phase: Consider using alumina or a reverse-phase C18 silica.- Optimize the mobile phase: A gradient elution may be necessary to improve separation.
Difficulty in crystallizing the purified compound ("oiling out") - Residual solvent: The presence of a solvent in which the compound is highly soluble.- High impurity levels: Impurities can inhibit crystal lattice formation.- Cooling too rapidly: Rapid cooling can lead to the formation of a supersaturated oil instead of crystals.[15]- Change the solvent system: Use a solvent pair (a good solvent and a poor solvent) to induce crystallization.- Scratching and Seeding: Scratch the inside of the flask with a glass rod or add a seed crystal to provide nucleation sites.[16][17]- Slow cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[15]
Presence of metal impurities in the final product - Incomplete removal of metal catalysts or reagents: Residual metals from the synthesis.- Chelation with trace metals: Hydroxyquinolines can scavenge metal ions from glassware or solvents.[3]- Acid wash: Dissolve the compound in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to remove basic metal complexes.- Use of a chelating resin: Pass a solution of the compound through a chelating resin to capture metal ions.- Precipitation: In some cases, adjusting the pH can selectively precipitate the metal-hydroxyquinoline complex.[9]
Formation of tar or polymeric material - Side reactions during synthesis: The Skraup synthesis, a common method for preparing quinolines, is known to produce tarry by-products.[5][6]- pH-controlled precipitation: In some cases, adjusting the pH of the reaction mixture can selectively precipitate the polymeric by-products before isolating the crude product.[18]- Steam distillation: For volatile hydroxyquinolines, steam distillation can be an effective method to separate the product from non-volatile tars.[7][19]

Quantitative Data on Purification

The following tables summarize quantitative data from various purification protocols for hydroxyquinolines.

Table 1: Purification of 5-chloro-8-hydroxyquinoline

Purification Step Details Purity (HPLC) Yield Reference
Acid-Base PurificationDissolution in 7.5% HCl, decolorization with activated carbon, precipitation with NaCl, and neutralization with 10% NaOH.99%87%[5]
Acid-Base Purification with Ammonium ChlorideDissolution in 7.5% HCl, decolorization with activated carbon, precipitation with NH₄Cl, and neutralization with 10% NaOH.99%89%[5]

Table 2: Purification of 8-hydroxyquinoline

Purification Method Solvent Purity (HPLC) Yield Reference
RecrystallizationDichloromethaneNot specified97%[7]
RecrystallizationTrichloromethane99.0%95.0%[7][19]
Recrystallization1,2-dichloroethane99.9%98.0%[19]
Steam DistillationWaterHigh Purity90%[7][19]
Recrystallization after pH adjustment to remove polymerMethanol>99%Not specified[18]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for 8-Hydroxyquinoline

  • Dissolution: In a flask, dissolve the crude 8-hydroxyquinoline in a suitable solvent (e.g., trichloromethane or 1,2-dichloroethane) with heating and stirring.[7][19]

  • Cooling: Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent.[7][19]

  • Drying: Dry the purified crystals, for example, by air drying.[7][19]

Protocol 2: Acid-Base Purification of 5-chloro-8-hydroxyquinoline

  • Dissolution in Acid: Dissolve the crude solid in a 7.5% aqueous solution of hydrochloric acid.[5]

  • Decolorization: Add activated carbon to the solution, stir, and then filter to remove the carbon and colored impurities.[5]

  • Precipitation of Hydrochloride Salt: Add a water-soluble chloride salt, such as sodium chloride or ammonium chloride, to the filtrate to precipitate the hydrochloride salt of 5-chloro-8-hydroxyquinoline.[5]

  • Isolation of the Salt: Collect the precipitated salt by filtration.[5]

  • Neutralization: Suspend the hydrochloride salt in water and neutralize the solution to a pH of 7 using a 10% aqueous solution of sodium hydroxide to precipitate the free base.[5]

  • Final Product Isolation: Collect the purified 5-chloro-8-hydroxyquinoline by filtration and dry the product.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product dissolution Dissolution start->dissolution 1. Dissolve in a suitable solvent filtration Filtration dissolution->filtration 2. Remove insoluble impurities crystallization Crystallization filtration->crystallization 3. Cool to induce crystallization collection Crystal Collection crystallization->collection 4. Isolate crystals via filtration hplc HPLC Analysis collection->hplc 5. Assess purity

Caption: A general experimental workflow for the purification of hydroxyquinolines.

troubleshooting_logic start Low Yield after Column Chromatography q1 Is the compound basic? start->q1 a1_yes Decomposition on acidic silica likely q1->a1_yes Yes a1_no Consider other loss mechanisms q1->a1_no No sol1 Solution: Deactivate silica with a base (e.g., triethylamine) a1_yes->sol1

Caption: A troubleshooting flowchart for low yield in hydroxyquinoline purification.

References

Technical Support Center: Synthesis of 7-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2-methylquinolin-4-ol. The primary synthetic route discussed is the Gould-Jacobs reaction, a robust method for the formation of the quinoline core structure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

A1: The most prevalent method for synthesizing this compound is the Gould-Jacobs reaction. This multi-step process involves:

  • Condensation: Reaction of a substituted aniline, typically 4-bromo-3-methylaniline or 3-bromo-2-methylaniline, with a β-ketoester like diethyl 2-acetylmalonate or a related malonic ester derivative (e.g., diethyl ethoxymethylenemalonate). This step is usually performed at a moderate temperature (100-140°C) and forms an anilinomethylenemalonate intermediate.[1]

  • Thermal Cyclization: The intermediate is then heated to a high temperature (approximately 250°C) in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce an intramolecular cyclization, which after hydrolysis and decarboxylation, yields the 4-hydroxyquinoline ring system.[1]

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The main side reactions of concern are:

  • Formation of Isomeric Products: Due to the use of an asymmetrically substituted aniline (e.g., 4-bromo-3-methylaniline), the thermal cyclization can occur at two different positions on the aniline ring, leading to a mixture of regioisomers.

  • Thermal Decomposition: The high temperatures required for the cyclization step can lead to the degradation of the starting materials, intermediate, and/or the final product, often resulting in the formation of tarry byproducts.

  • Incomplete Reaction: The initial condensation reaction may not go to completion, leaving unreacted starting materials in the reaction mixture.

  • Formation of Diamides: Under certain conditions, particularly at lower temperatures, the reaction between the aniline and the malonic ester can favor the formation of a malondiamide, where two aniline molecules react with one malonate molecule.

Q3: How can I minimize the formation of the undesired regioisomer?

A3: Controlling the regioselectivity of the Gould-Jacobs reaction is a significant challenge. The ratio of the desired 7-bromo isomer to other isomers is influenced by both steric and electronic factors of the substituents on the aniline ring. While completely eliminating the formation of the undesired isomer is difficult, optimizing the reaction conditions, such as the choice of solvent and the cyclization temperature, may influence the product ratio. Careful purification of the final product is often necessary to isolate the desired isomer.

Q4: What are the best practices for purifying the crude this compound?

A4: Purification of the crude product typically involves:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system must be identified in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: For separating mixtures of isomers that are difficult to separate by recrystallization, column chromatography using a silica gel stationary phase is often effective. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), needs to be determined.

Troubleshooting Guide

The following table outlines common issues encountered during the synthesis of this compound, their probable causes, and suggested solutions.

Issue Probable Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient cyclization temperature. 2. Incomplete initial condensation. 3. Degradation of starting materials or product at high temperatures. 4. Use of an inappropriate solvent for cyclization.1. Ensure the reaction temperature reaches ~250°C during cyclization. Use a high-boiling point solvent like Dowtherm A or diphenyl ether. 2. Monitor the condensation step by TLC to ensure the disappearance of the starting aniline. Consider extending the reaction time or slightly increasing the temperature if necessary. 3. Minimize the time the reaction is held at the high cyclization temperature.[2] 4. Switch to a high-boiling, inert solvent.
Formation of a Tarry, Dark-Colored Crude Product 1. Prolonged heating at high temperatures. 2. Presence of impurities in the starting materials.1. Optimize the cyclization time; monitor the reaction by TLC and stop heating as soon as the intermediate is consumed. 2. Ensure the purity of the starting aniline and malonic ester derivative through distillation or recrystallization before use.
Presence of Multiple Spots on TLC of the Final Product 1. Formation of regioisomers. 2. Incomplete reaction, leaving starting materials or the intermediate. 3. Formation of other side products (e.g., diamides).1. This is an inherent challenge with asymmetrically substituted anilines. The isomers will need to be separated by careful column chromatography or fractional recrystallization. 2. Ensure the reaction goes to completion by monitoring with TLC. 3. Optimize the stoichiometry of the reactants and the reaction temperature for the condensation step to favor the formation of the desired mono-anilino intermediate.
Difficulty in Isolating the Product from the High-Boiling Solvent 1. The high viscosity and boiling point of solvents like Dowtherm A or diphenyl ether.1. After cooling the reaction mixture, add a non-polar solvent like hexane or heptane to precipitate the product and reduce the viscosity of the solution, making filtration easier. Wash the filtered solid thoroughly with the non-polar solvent to remove residual high-boiling solvent.

Experimental Protocols

General Protocol for the Gould-Jacobs Synthesis of 7-Bromo-8-methylquinolin-4-ol

This protocol is a general guideline based on established methodologies for similar compounds.[1]

Step 1: Condensation to form Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 3-bromo-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture with stirring at 100-120°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Remove the ethanol formed during the reaction under reduced pressure. The crude intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to form 7-Bromo-8-methylquinolin-4-ol

  • In a separate flask equipped for high-temperature reactions, preheat a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to approximately 250-260°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the temperature at 240-260°C for 30-60 minutes.

  • Monitor the reaction by TLC for the disappearance of the intermediate.

  • Upon completion, allow the reaction mixture to cool.

  • Add a non-polar solvent such as hexane or heptane to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling point reaction solvent.

  • The crude 7-Bromo-8-methylquinolin-4-ol can be further purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Potential Side Reactions

Gould_Jacobs_Synthesis cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Aniline 4-Bromo-3-methylaniline Intermediate Anilinoacrylate Intermediate Aniline->Intermediate Condensation (100-140°C) Diamide Malondiamide Aniline->Diamide Excess Aniline Malonate Diethyl 2-acetylmalonate Malonate->Intermediate Product This compound (Desired Product) Intermediate->Product Thermal Cyclization (~250°C) Isomer 5-Bromo-6-methylquinolin-4-ol (Isomeric Side Product) Intermediate->Isomer Alternative Cyclization Decomposition Decomposition Products (Tar) Product->Decomposition High Temp.

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Verify Cyclization Temperature (~250°C) Start->Check_Temp Check_Purity Analyze Starting Material Purity Check_Temp->Check_Purity Temp OK Optimize_Time Optimize Cyclization Time Check_Temp->Optimize_Time Temp too high/low Check_TLC Monitor Reaction by TLC Check_Purity->Check_TLC Purity OK Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Condensation Optimize Condensation Step Check_TLC->Optimize_Condensation Incomplete Purify_Product Purify Final Product (Recrystallization/Chromatography) Check_TLC->Purify_Product Reaction Complete Optimize_Time->Purify_Product Purify_SM->Start Optimize_Condensation->Start End Improved Yield and Purity Purify_Product->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Optimization of 7-Bromo-2-methylquinolin-4-ol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the chemical derivatization of 7-Bromo-2-methylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound possesses three primary sites for derivatization. It exists in tautomeric equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms. This allows for:

  • O-Alkylation/Arylation: Reaction at the hydroxyl group (phenolic oxygen).

  • N-Alkylation/Arylation: Reaction at the ring nitrogen.

  • Substitution at the C7-Position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[1][2]

Q2: How can I selectively achieve O-alkylation over N-alkylation?

A2: Selectivity between O- and N-alkylation is influenced by factors like the base, solvent, and alkylating agent.[3] Generally, using alkali metal salts (e.g., with K₂CO₃ or NaH) in polar aprotic solvents like DMF tends to favor O-alkylation.[3][4] The combination of steric hindrance from the alkylating agent and electronic effects can also strongly favor O-alkylation.[3]

Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes?

A3: Low yields in Suzuki coupling can stem from several issues:

  • Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[5] Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and of high purity.

  • Catalyst/Ligand Incompatibility: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand is critical. For some substrates, a ligand may be required to stabilize the catalyst and facilitate the reaction.[6]

  • Poor Solvent Choice: The reaction often requires a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution for the base.[6][7] Ensure solvents are properly degassed to prevent catalyst oxidation.

  • Reaction Temperature: The typical temperature range for Suzuki coupling is 80-120 °C.[1][6] Sub-optimal temperatures can lead to slow or incomplete reactions.

Q4: I am observing starting material decomposition in my Buchwald-Hartwig amination. How can I prevent this?

A4: Decomposition often points to the reaction conditions being too harsh. The most common bases used, such as sodium tert-butoxide (NaOtBu), are very strong and can degrade sensitive substrates.[8][9] Consider the following adjustments:

  • Use a Milder Base: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective while minimizing side reactions.[8]

  • Screen Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the reaction under milder conditions.[8]

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration may prevent decomposition.[9]

Visualized Workflows and Pathways

Derivatization_Strategy cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Product Classes start This compound suzuki Suzuki Coupling start->suzuki  Arylboronic Acid,  Pd Catalyst, Base   buchwald Buchwald-Hartwig Amination start->buchwald  Amine, Pd Catalyst,  Base, Ligand   alkylation O/N-Alkylation start->alkylation  Alkyl Halide,  Base   cc_prod 7-Aryl/Vinyl Derivatives suzuki->cc_prod cn_prod 7-Amino Derivatives buchwald->cn_prod on_prod O/N-Alkyl Derivatives alkylation->on_prod

Caption: General derivatization strategies for this compound.

Troubleshooting_Suzuki start Low/No Yield in Suzuki Coupling check_sm Verify Purity of Starting Materials & Reagents start->check_sm check_conditions Ensure Anhydrous & Degassed Solvents check_sm->check_conditions  Purity OK   optimize_base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_conditions->optimize_base  Conditions OK   optimize_temp Adjust Temperature (80-120 °C) optimize_base->optimize_temp optimize_catalyst Screen Pd Catalyst/Ligand (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) optimize_temp->optimize_catalyst success Improved Yield optimize_catalyst->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Signaling_Pathway ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ligand->receptor pi3k PI3K receptor->pi3k  Phosphorylation   akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation inhibitor Quinoline Derivative inhibitor->receptor  Inhibition  

Caption: Inhibition of a generic RTK signaling pathway by a quinoline derivative.

Troubleshooting Guides

Table 1: General Troubleshooting for Derivatization Reactions

SymptomPossible CauseSuggested Solution
Low or No Product Yield Inactive catalyst or reagents.Use fresh, high-purity reagents. Ensure palladium catalysts are stored properly under an inert atmosphere.
Reaction conditions not optimal (temperature, time).Systematically vary the reaction temperature (e.g., room temp, 60 °C, 80 °C, 100 °C) and monitor by TLC. Extend reaction time if necessary.[10]
Poor solubility of reactants.Choose a more suitable solvent or solvent mixture. For cross-coupling, DMF, dioxane, or toluene are common choices.[6][8]
Formation of Multiple Products Reaction at multiple sites on the substrate.For O/N-alkylation, carefully select the base/solvent system to favor one site.[3] For molecules with multiple reactive sites, consider using protecting groups.[10]
Side reactions or product degradation.Use milder reaction conditions (lower temperature, weaker base).[9][10] Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation.
Difficulty in Product Purification Product has similar polarity to starting material.Optimize column chromatography conditions (try different solvent systems or use gradient elution). Consider recrystallization if the product is a solid.[10]
Contamination with catalyst residue.Filter the reaction mixture through a pad of Celite® after completion to remove heterogeneous catalyst residues.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and should be optimized for specific substrates.[1]

  • Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) followed by a degassed solvent system (e.g., Toluene/Water 4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Commonly used, effective for aryl bromides.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[5][6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBiphasic systems are common and effective.[6][12]
Temperature 80 - 120 °CProvides sufficient energy for the catalytic cycle.[6]
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from procedures for similar aryl bromides and may require optimization.[8][11]

  • Setup: In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 mmol) followed by anhydrous toluene (5 mL) and the desired amine (1.2 mmol) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the mixture for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) precursors.[9]
Ligand XPhos, RuPhos, BINAPBulky, electron-rich ligands facilitate reductive elimination.[8][11]
Base NaOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[8]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80 - 110 °CTypical range for amination of aryl bromides.[9][11]

Protocol 3: General Procedure for O-Alkylation

This protocol is based on the alkylation of similar phenolic systems and should be optimized.[3][4]

  • Setup: To a solution of this compound (1.0 mmol) in an anhydrous polar aprotic solvent (e.g., DMF or THF, 10 mL), add a base (e.g., K₂CO₃, 2.0 mmol, or NaH 60% dispersion, 1.2 mmol).

  • Anion Formation: Stir the mixture at room temperature (or 0 °C for NaH) for 30-60 minutes to allow for the formation of the phenoxide anion.

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., to 80 °C) until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and cautiously pour it into ice water (20 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Table 4: Recommended Conditions for O-Alkylation

ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃, NaHDeprotonates the hydroxyl group to form a nucleophilic phenoxide.[3][4]
Solvent DMF, THF, AcetonitrileAnhydrous polar aprotic solvents are ideal.[3][4]
Alkylating Agent Alkyl Bromide, Alkyl IodideIodides are typically more reactive than bromides.
Temperature 25 - 80 °CDependent on the reactivity of the alkylating agent and nucleophile.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Bromo-2-methylquinolin-4-ol and Other Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the potential biological activity of 7-Bromo-2-methylquinolin-4-ol against other notable quinoline compounds. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison leverages structure-activity relationship (SAR) principles and data from structurally analogous quinoline derivatives.

Predicted Biological Profile of this compound

The chemical structure of this compound, featuring a bromine atom at the 7-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position (rendering it the tautomeric form of a quinolone), suggests the potential for significant biological activity. Halogenation, particularly at the C7 position of the quinoline ring, is a known strategy for modulating the biological effects of these compounds. The presence of the 4-quinolone core is also a key feature in many biologically active molecules.

Comparative Anticancer Activity of Quinolone Derivatives

Quinolone derivatives have demonstrated considerable potential as anticancer agents through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. The cytotoxic effects of these compounds are commonly evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.

Table 1: Anticancer Activity of Selected Quinolone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-Bromo-5-nitroquinolineHT29 (Human colon adenocarcinoma)Lower than 5-FU5-Fluorouracil (5-FU)-
6,8-DiphenylquinolineC6 (Rat glioblastoma), HeLa (Human cervical cancer), HT29High antiproliferative activity5-Fluorouracil (5-FU)-
4-Amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidineL1210 (Mouse leukemia)0.7--
Thieno[3,2-d]pyrimidine derivative 15eA375 (Human melanoma)0.58--
N-(4-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine derivativeA549 (Human lung carcinoma), MCF-7 (Human breast adenocarcinoma)Promising cytotoxic activity--
14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrineHepatocellular Carcinoma (HCC) cell linesGreater than tetrandrineTetrandrine-

Note: The data presented are illustrative and based on published results for analogous compounds. Actual IC50 values for this compound must be determined experimentally.

Comparative Antimicrobial Activity of Quinolone Derivatives

The quinoline scaffold is a core component of several established antimicrobial drugs. Synthetic quinoline derivatives are frequently screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy.

The following table presents representative MIC values for various quinoline derivatives against common bacterial strains, offering a point of comparison for the potential antimicrobial activity of this compound.

Table 2: Antimicrobial Activity of Selected Quinolone Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-phenyl-4-hydroxyquinoline derivativesStaphylococcus aureus (Gram-positive)16 - 64--
Bacillus subtilis (Gram-positive)8 - 32--
Escherichia coli (Gram-negative)32 - 128--
Pseudomonas aeruginosa (Gram-negative)>128--
Quinolone-3-carbonitrile derivativesVarious strains3.13 - 100--
N(7) position-modified balofloxacin (2-e)MRSA0.0195Balofloxacin-
P. aeruginosa0.039Balofloxacin-

Note: The data presented are illustrative and based on published results for analogous compounds. Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for key in vitro assays.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[1]

1. Cell Seeding:

  • Culture cancer cells (e.g., MCF-7, HCT116) in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.[2]

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • Incubate the plates for 48-72 hours.[2]

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control.

  • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[3]

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Experimental and Biological Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential biological mechanisms.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate Cell Viability & Determine IC50 absorbance_reading->data_analysis

Caption: General workflow for determining cytotoxicity using the MTT assay.

Quinolone_Antimicrobial_Action cluster_cell Bacterial Cell quinolone Quinolone Derivative cell_wall Cell Wall/ Membrane quinolone->cell_wall Penetration dna_gyrase DNA Gyrase/ Topoisomerase IV quinolone->dna_gyrase Inhibition replication DNA Replication dna_gyrase->replication Required for dna Bacterial DNA dna->replication cell_death Cell Death replication->cell_death Blockage leads to

Caption: Postulated mechanism of antimicrobial action for quinolone antibiotics.

References

Navigating the Therapeutic Potential of 7-Bromo-2-methylquinolin-4-ol Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this class, 7-bromo-2-methylquinolin-4-ol and its derivatives are emerging as compounds of significant interest, particularly in the realm of oncology. While comprehensive comparative data on a wide array of this compound derivatives remains an active area of research, this guide provides an objective comparison of the efficacy of structurally similar bromo-substituted quinoline and quinazoline analogs, supported by experimental data from existing literature. This analysis aims to offer a predictive framework for the therapeutic potential of this promising class of molecules.

Comparative Anticancer Activity of Bromo-Substituted Quinolines and Analogs

The primary therapeutic application explored for quinoline derivatives is their anticancer activity. The cytotoxic effects of these compounds are commonly evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency. The following table summarizes the IC50 values for several bromo-substituted quinoline and quinazoline derivatives, providing a benchmark for the potential efficacy of novel this compound analogs.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
Compound 1 6-Bromo quinazolineMCF-7 (Breast)15.85
Compound 2 6-Bromo quinazolineSW480 (Colon)17.85
Compound 3 Bromo-dihydroxy-quinazolineMCF-7 (Breast)6.25
Compound 4 Bromo-dimethoxy-quinazolineMCF-7 (Breast)5.91
Compound 5 7-Bromo-4-aminoquinoline hybridCCRF-CEM (Leukemia)0.4 - 8
Compound 6 7-Bromo-4-aminoquinoline hybridHuT78 (T-cell lymphoma)0.4 - 8

Note: The data presented is for structurally related compounds and serves as a predictive reference for the potential efficacy of this compound derivatives.

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate the cytotoxic activity of quinoline derivatives.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. A vehicle control (DMSO in medium) and a positive control (a known anticancer drug) are also included. The plates are incubated for another 48-72 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the context of the experimental data, the following diagrams illustrate a common signaling pathway targeted by quinoline derivatives and a typical workflow for anticancer drug screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., this compound) derivatives Synthesis of Derivatives start->derivatives purification Purification & Characterization derivatives->purification mtt MTT Assay (Cytotoxicity) purification->mtt ic50 IC50 Determination mtt->ic50 pathway Signaling Pathway Analysis (e.g., Western Blot) ic50->pathway apoptosis Apoptosis Assays (e.g., Flow Cytometry) ic50->apoptosis EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->EGFR Inhibits VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Blood Vessel Formation) PKC->Angiogenesis Promotes AKT AKT PI3K->AKT AKT->Angiogenesis Promotes Permeability Vascular Permeability AKT->Permeability Increases VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits

References

A Comparative Analysis of 7-Bromo-2-methylquinolin-4-ol and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is relentless. Quinoline derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the potential anticancer properties of 7-Bromo-2-methylquinolin-4-ol against two well-established chemotherapy drugs, Doxorubicin and Cisplatin.

Due to the limited availability of direct experimental data on this compound in the public domain, this comparison utilizes data from structurally related brominated quinoline derivatives as a proxy to infer its potential activity. This approach, while providing valuable insights, should be interpreted with the understanding that the biological activity of a compound is highly specific to its exact chemical structure.

Comparative Cytotoxicity

The primary measure of a compound's anticancer potential in vitro is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the reported IC50 values for brominated quinoline derivatives, Doxorubicin, and Cisplatin against various human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell line passage number and the specific assay used.[1]

Table 1: Comparative in vitro Cytotoxicity (IC50) of Brominated Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)
5,7-dibromo-8-methoxyquinolineHeLa (Cervical Cancer)9.6 µg/mL
5,7-dibromo-8-methoxyquinolineHT29 (Colon Cancer)5.45 µg/mL
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical Cancer)7.2 µg/mL
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon Cancer)6.8 µg/mL
2-phenylquinoline derivativeHeLa (Cervical Cancer)8.3 µM
2-phenylquinoline derivativePC3 (Prostate Cancer)31.37 µM

Data for brominated quinoline derivatives are from a study on highly brominated quinolines and their anticancer activities.[2]

Table 2: in vitro Cytotoxicity (IC50) of Doxorubicin

Cancer Cell LineIC50 (µM)Incubation Time
MCF-7 (Breast Cancer)2.5024h
A549 (Lung Cancer)> 2024h
HeLa (Cervical Cancer)2.9224h
A549 (Lung Cancer)0.08624h
A549 (Lung Cancer)0.01748h
A549 (Lung Cancer)0.00872h
HeLa (Cervical Cancer)1.724h

IC50 values for Doxorubicin are compiled from multiple sources and show variability.[1][3][4]

Table 3: in vitro Cytotoxicity (IC50) of Cisplatin

Cancer Cell LineIC50 (µM)Incubation Time
MCF-7 (Breast Cancer)20.924h
A549 (Lung Cancer)6.14Not Specified
HeLa (Cervical Cancer)28.96 µg/mLNot Specified
A549 (Lung Cancer)17.824h
HeLa (Cervical Cancer)77.424h

IC50 values for Cisplatin are compiled from multiple sources and show variability.[4][5][6][7]

Postulated Mechanisms of Action

While the precise mechanism of action for this compound is yet to be elucidated, quinoline derivatives are known to exert their anticancer effects through various mechanisms. These include the induction of apoptosis (programmed cell death), disruption of cell cycle progression, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Doxorubicin primarily functions by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication. This leads to DNA double-strand breaks and ultimately, cell death. Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.

Cisplatin exerts its anticancer effect by forming covalent adducts with DNA, primarily creating intra- and inter-strand cross-links. These cross-links distort the DNA structure, interfering with DNA replication and transcription, which in turn triggers cell cycle arrest and apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by quinoline derivatives, leading to the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Growth_Factor_Receptor->Signaling_Cascade Activates Anti_apoptotic_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) Signaling_Cascade->Anti_apoptotic_Proteins Promotes Pro_apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax) Apoptosis Apoptosis Pro_apoptotic_Proteins->Apoptosis Induces Anti_apoptotic_Proteins->Pro_apoptotic_Proteins Inhibits Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->Signaling_Cascade Inhibits Quinoline_Derivative->Pro_apoptotic_Proteins Activates

Caption: Postulated mechanism of apoptosis induction by a quinoline derivative.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation of anticancer compounds. Below are detailed methodologies for key in vitro assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

Caption: General workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently lacking, the data from structurally similar brominated quinoline derivatives suggest that this class of compounds holds promise as potential anticancer agents. The observed cytotoxicities of these analogs against various cancer cell lines, although generally less potent than the established drugs Doxorubicin and Cisplatin in the presented examples, warrant further investigation into the specific activity of this compound.

Future studies should focus on the synthesis and in vitro evaluation of this compound against a broad panel of cancer cell lines to determine its specific IC50 values. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidate its mode of action and to identify the signaling pathways it may modulate. A thorough investigation into its selectivity for cancer cells over normal cells will also be essential to assess its potential as a therapeutic candidate with a favorable safety profile. The provided experimental protocols offer a standardized framework for conducting these future investigations.

References

7-Bromo-2-methylquinolin-4-ol: A Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 7-Bromo-2-methylquinolin-4-ol reveals its potential as a versatile drug scaffold, exhibiting promising anticancer, antimicrobial, and kinase inhibitory activities. This guide provides a comparative overview of its performance against established drug scaffolds and details the experimental validation of its therapeutic potential.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4][5] The introduction of a bromine atom at the 7-position and a methyl group at the 2-position of the quinolin-4-ol core can significantly modulate its biological activity, making this compound a molecule of considerable interest for drug development professionals.

Comparative Analysis of Biological Activity

While specific quantitative data for this compound is emerging, a comparative analysis of its closely related analogs against other established heterocyclic scaffolds such as benzimidazoles, indoles, and pyrimidines highlights the potential of the quinolin-4-ol core.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents.[25] Studies on highly brominated quinolines have shown potent inhibitory effects against various cancer cell lines, with IC50 values in the low microgram per milliliter range.[26] For instance, certain brominated quinoline derivatives exhibited IC50 values between 5.45 and 9.6 µg/mL against C6, HeLa, and HT29 cancer cell lines.[26] While direct IC50 values for this compound are not yet widely published, the data from analogous compounds suggest a strong potential for anticancer activity.

Compound/ScaffoldCancer Cell LineIC50 (µM)Reference
7-Bromo-quinoline Analogs
Highly Brominated Quinoline 1C6~7.3 (5.45 µg/mL)[26]
Highly Brominated Quinoline 2HeLa~12.8 (9.6 µg/mL)[26]
7-tert-butyl-substituted quinolineMCF-7, HL-60, HCT-116, HeLa0.02 - 0.04[27]
Alternative Scaffolds
Benzimidazole DerivativeVariousBroad Spectrum[6][8][9]
Indole DerivativeVariousBroad Spectrum[7][12][13][14][20]
Pyrimidine DerivativeVariousBroad Spectrum[10][15][16][17][18]

Table 1: Comparative Anticancer Activity (IC50) of 7-Bromo-quinoline Analogs and Other Heterocyclic Scaffolds.

Antimicrobial Activity
Compound/ScaffoldBacterial StrainMIC (µg/mL)Reference
Quinolone Analogs S. aureus, E. coliVaries[5]
Alternative Scaffolds
Benzimidazole DerivativeVariousBroad Spectrum[6][8][9]
Indole DerivativeVariousBroad Spectrum[7][12][13][14][20]

Table 2: Comparative Antimicrobial Activity (MIC) of Quinolone Analogs and Other Heterocyclic Scaffolds.

Kinase Inhibitory Activity

Quinoline derivatives have emerged as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[28][29][30][31][32][33][34][35][36][37][38][39][40][41][42] Specifically, they have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).

Target KinaseQuinoline-based InhibitorIC50 (nM)Reference
EGFRCompound 4f (quinazoline-based thiazole)2.17 (wild-type)[29]
EGFRCompound I (quinoline derivative)71[30]
EGFRCompound 19 (4-anilino-quinazoline)3.2[35]
VEGFR-2Compound Q2 (quinolin-4(1H)-one derivative)Potent Inhibition[36]
VEGFR-2Isatin-quinoline hybrid 1369.11[32]
VEGFR-2Triazoloquinoxaline derivative 23j3.7[34]
PI3KQuinoline 38720 (PI3K), 2620 (mTOR)[28]
PI3KImidazo[4,5-c]quinoline 39900 (PI3Kα), 1400 (mTOR)[28]
PI3KδQuinoline 401.9[28]

Table 3: Kinase Inhibitory Activity (IC50) of Various Quinoline-Based Compounds.

Signaling Pathway Inhibition

Quinoline-based compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below illustrate the putative inhibitory action of this compound on the EGFR, VEGFR-2, and PI3K/Akt signaling pathways.

EGFR_pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR Inhibitor 7-Bromo-2-methyl- quinolin-4-ol Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation VEGFR2_pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P VEGF VEGF VEGF->VEGFR2 Inhibitor 7-Bromo-2-methyl- quinolin-4-ol Inhibitor->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis PI3K_Akt_pathway cluster_membrane Cell Membrane RTK RTK PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 7-Bromo-2-methyl- quinolin-4-ol Inhibitor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Survival mTOR->CellGrowth MTT_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H Kinase_Assay_Workflow A Prepare kinase reaction mixture (enzyme, substrate, ATP) B Add varying concentrations of this compound A->B C Incubate to allow kinase reaction B->C D Stop reaction and detect product formation (e.g., ADP or phosphorylated substrate) C->D E Measure signal (luminescence, fluorescence, etc.) D->E F Calculate IC50 value E->F MIC_Workflow A Prepare serial dilutions of this compound in broth B Inoculate with a standardized suspension of the microorganism A->B C Incubate under appropriate conditions B->C D Visually inspect for turbidity (growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

References

Navigating the Structure-Activity Landscape of 7-Bromo-2-methylquinolin-4-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 7-Bromo-2-methylquinolin-4-ol analogs, a class of compounds with potential therapeutic applications. Due to the limited availability of comprehensive, publicly accessible data from a single, systematic study on a diverse series of these specific analogs, this guide synthesizes information from research on closely related quinoline and quinolone structures to extrapolate potential structure-activity relationships (SAR) and guide future research directions.

The quinoline scaffold is a well-established pharmacophore found in a variety of therapeutic agents with a broad range of biological activities, including anticancer and antimicrobial effects. The strategic placement of a bromine atom at the 7-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline core in this compound provides a unique template for analog development. Variations in substituents at other positions on the quinoline ring can significantly modulate the physicochemical properties and biological efficacy of these compounds.

Comparative Biological Activities: An Extrapolated Overview

While a head-to-head comparison of a synthesized library of this compound analogs is not currently available in the public domain, we can infer potential SAR trends based on studies of analogous quinoline derivatives.

Anticancer Activity

Quinolone derivatives have demonstrated significant potential as anticancer agents.[1] The introduction of various substituents can influence their cytotoxic effects against different cancer cell lines. For instance, in related 4-aminoquinoline series, the nature of the substituent at the 7-position, including halogens like bromine, has been shown to be critical for antiplasmodial activity, which can sometimes be correlated with anticancer effects.

Table 1: Postulated Anticancer Activity Trends of this compound Analogs

R-Group PositionPostulated Effect on Anticancer ActivityRationale based on Analogous Compounds
Position 2 Substitution of the methyl group with larger aryl or heteroaryl moieties may enhance π-π stacking interactions with biological targets, potentially increasing cytotoxicity.Studies on 2-phenylquinoline derivatives suggest the importance of this position for biological activity.
Position 3 Introduction of small, flexible substituents could modulate the electronic properties and binding orientation within target proteins.Modifications at this position in other quinolones have shown varied impacts on activity.
Positions 5, 6, 8 Substitution with electron-donating or electron-withdrawing groups can alter the overall electron density of the quinoline ring system, affecting target interactions. Lipophilic groups may enhance cell membrane permeability.SAR studies on various quinolines indicate that substitutions at these positions can fine-tune biological activity.
Antimicrobial Activity

The quinolone core is fundamental to a major class of antibacterial agents. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The substituents on the quinoline ring play a crucial role in determining the spectrum and potency of antimicrobial activity.

Table 2: Postulated Antimicrobial Activity Trends of this compound Analogs

R-Group PositionPostulated Effect on Antimicrobial ActivityRationale based on Analogous Compounds
Position 2 Modifications to the methyl group could influence interactions with the active site of bacterial enzymes.Varies depending on the specific enzyme target.
Position 3 Introduction of acidic moieties, such as a carboxylic acid, is a common feature in many quinolone antibiotics and can be crucial for activity.The 3-carboxylic acid group is a key pharmacophoric element in many fluoroquinolone antibiotics.
Positions 5, 6, 8 Substituents at these positions can impact potency and spectrum. For example, a fluorine atom at position 6 is a common feature of fluoroquinolones.Extensive SAR studies on fluoroquinolones have detailed the impact of substitutions at these positions.

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities of novel quinoline derivatives, based on standard methodologies cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Serial dilutions of the this compound analogs are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Experimental Workflows

Based on the known mechanisms of action of related quinoline compounds, this compound analogs could potentially exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC) Characterization->Antimicrobial Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Antimicrobial->Enzyme_Inhibition

Caption: A generalized experimental workflow for the synthesis, biological evaluation, and mechanistic study of this compound analogs.

The following diagram illustrates potential signaling pathways that could be targeted by these analogs, based on the known activities of other quinoline-based inhibitors.

signaling_pathway cluster_cell Cancer Cell Analog This compound Analog RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Analog->RTK Inhibition Topoisomerase DNA Gyrase / Topoisomerase Analog->Topoisomerase Inhibition PI3K PI3K/Akt Pathway RTK->PI3K MAPK MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Replication DNA Replication Topoisomerase->Replication

Caption: Postulated inhibitory effects of this compound analogs on key cancer-related signaling pathways.

Future Directions

The development of a comprehensive SAR for this compound analogs requires the systematic synthesis and biological evaluation of a diverse library of compounds. Future studies should focus on:

  • Systematic Substituent Variation: Synthesizing analogs with a wide range of substituents at positions 2, 3, 5, 6, and 8 to probe the effects of electronics, sterics, and lipophilicity on activity.

  • Broad Biological Screening: Testing the synthesized compounds against a panel of cancer cell lines from different tissues and a diverse range of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: For the most potent compounds, elucidating the specific molecular targets and signaling pathways involved in their biological effects.

This guide serves as a foundational resource to stimulate and inform further research into the therapeutic potential of this compound analogs. The insights gleaned from analogous quinoline structures provide a strong rationale for the continued exploration of this promising chemical scaffold.

References

comparative analysis of 7-Bromo-2-methylquinolin-4-ol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthesis methods for 7-Bromo-2-methylquinolin-4-ol is presented for researchers, scientists, and drug development professionals. This guide focuses on established synthetic routes, providing objective comparisons and supporting experimental data.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for quinoline ring formation. The most prominent and effective methods are based on the condensation of an aniline with a β-dicarbonyl compound, such as the Conrad-Limpach and Knorr syntheses. An alternative, though less direct for this specific target, is the Doebner-Miller reaction.

1. Conrad-Limpach Synthesis: This is a highly effective method for preparing 4-hydroxyquinolines.[1] It involves the reaction of an aniline with a β-ketoester. For the synthesis of this compound, 3-bromoaniline is reacted with ethyl acetoacetate. The reaction proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[1]

2. Knorr Synthesis: Closely related to the Conrad-Limpach synthesis, the Knorr synthesis also involves the condensation of an aniline with a β-ketoester, but the reaction conditions can be modulated to favor the formation of 2-hydroxyquinolines. However, by controlling the reaction conditions, the formation of 4-hydroxyquinolines can be achieved. A study on the synthesis of 6-bromo-4-methylquinolin-2(1H)-one investigated the optimization of the condensation and cyclization steps, which are analogous to the synthesis of the 7-bromo isomer.[2]

3. Doebner-Miller Reaction: This method is used for the synthesis of 2-methylquinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 7-bromo-2-methylquinoline, 3-bromoaniline is reacted with paraldehyde (a trimer of acetaldehyde) in the presence of hydrochloric acid.[3] This method, however, does not directly yield the 4-hydroxy derivative.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthesis methods. It is important to note that the data for the Conrad-Limpach synthesis of the specific target molecule is based on typical yields for this type of reaction, while the data for the Doebner-Miller synthesis is for the analogous 7-bromo-2-methylquinoline.

MethodStarting MaterialsKey IntermediatesYield (%)PurityReference
Conrad-Limpach 3-Bromoaniline, Ethyl acetoacetateEthyl 3-((3-bromophenyl)amino)but-2-enoateHigh (typical)High after recrystallization[1]
Doebner-Miller 3-Bromoaniline, ParaldehydeNot isolated46%Purified by column chromatography[3]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound

This protocol is based on the well-established Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines.[1]

Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)but-2-enoate (Enamine Intermediate)

  • Materials: 3-Bromoaniline, Ethyl acetoacetate, Glacial acetic acid (catalyst), Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-bromoaniline (1.0 equivalent) and ethyl acetoacetate (1.05 equivalents) in toluene.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

    • After cooling to room temperature, remove the solvent under reduced pressure to yield the crude ethyl 3-((3-bromophenyl)amino)but-2-enoate. The crude product can be purified by recrystallization from ethanol or hexane.

Step 2: Synthesis of this compound via Thermal Cyclization

  • Materials: Ethyl 3-((3-bromophenyl)amino)but-2-enoate, High-boiling point solvent (e.g., Dowtherm A, mineral oil).

  • Procedure:

    • Add the purified ethyl 3-((3-bromophenyl)amino)but-2-enoate from Step 1 to a high-boiling point solvent in a reaction vessel suitable for high-temperature reactions.

    • Heat the mixture to approximately 250 °C. The intramolecular cyclization is typically complete within 15-30 minutes.

    • Upon completion, allow the reaction mixture to cool. The precipitated solid product, this compound, is collected by filtration.[1]

    • Wash the collected solid with a suitable solvent like hexane or ether to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a high-boiling solvent such as dimethylformamide (DMF).

Protocol 2: Doebner-Miller Synthesis of 7-Bromo-2-methylquinoline

This protocol describes the synthesis of the corresponding quinoline, not the quinolin-4-ol.[3]

  • Materials: 3-Bromoaniline, 37% Hydrochloric acid, Paraldehyde, Dichloromethane, Saturated aqueous sodium hydroxide.

  • Procedure:

    • Slowly add 3-bromoaniline (92 mmol) to a 37% hydrochloric acid solution (200 mL) pre-cooled to 0°C.

    • Add paraldehyde (0.8 mol) dropwise to the reaction mixture.

    • Stir the mixture at room temperature for 1 hour and then heat to reflux for 3 hours.

    • After completion, cool the mixture to 0°C and neutralize with a saturated aqueous sodium hydroxide solution.

    • Extract the product with dichloromethane (3 x 200 mL).

    • Combine the organic phases, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, cyclohexane-ethyl acetate = 9:1) to obtain 7-bromo-2-methylquinoline as a light yellow solid (46% yield).[3]

Visualizations

Synthetic Workflow: Conrad-Limpach Synthesis

Conrad_Limpach_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3-Bromoaniline C Ethyl 3-((3-bromophenyl)amino)but-2-enoate A->C Toluene, H+ cat., Reflux B Ethyl acetoacetate B->C Toluene, H+ cat., Reflux D This compound C->D Dowtherm A, ~250°C

Caption: Synthetic workflow for this compound via the Conrad-Limpach synthesis.

Logical Relationship of Synthesis Methods

Synthesis_Methods cluster_conrad_limpach Conrad-Limpach / Knorr Synthesis cluster_doebner_miller Doebner-Miller Synthesis Target This compound CL_Start 3-Bromoaniline + Ethyl acetoacetate CL_Inter Enamine Intermediate CL_Start->CL_Inter Condensation CL_Inter->Target Thermal Cyclization DM_Start 3-Bromoaniline + Paraldehyde DM_Product 7-Bromo-2-methylquinoline DM_Start->DM_Product Acid catalyst, Reflux DM_Product->Target Further Oxidation (Hypothetical)

Caption: Logical relationship between the direct Conrad-Limpach synthesis and the indirect Doebner-Miller route.

References

In Vitro Anticancer Potential of Substituted Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] The introduction of various substituents onto the quinoline ring allows for the modulation of the compound's physicochemical properties and biological efficacy.[1] This guide provides a comparative overview of the in vitro anticancer activity of various substituted quinoline derivatives, with a focus on cytotoxicity. While specific comparative data on a series of 7-Bromo-2-methylquinolin-4-ol derivatives is limited in the available literature, this guide presents data from structurally related compounds to offer insights into their potential.

Comparative Cytotoxicity of Quinoline Derivatives

The anticancer potential of quinoline derivatives is often evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various substituted quinoline and quinazolinone derivatives against several cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)
Quinazolinone Derivative 8a (with an aliphatic linker)MCF-7 (Breast)15.85 ± 3.32
SW480 (Colon)17.85 ± 0.92
3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one MCF-7 (Breast)6.25
3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-one MCF-7 (Breast)5.91
Compound 3d HL-60 (TB) (Leukemia)11.96 ± 2.74
SK-OV-3 (Ovarian)9.46 ± 2.27
MCF-7 (Breast)6.68 ± 2.14
Compound 5d HL-60 (TB) (Leukemia)17.89 ± 2.19
SK-OV-3 (Ovarian)8.89 ± 2.50
MCF-7 (Breast)8.75 ± 1.99
Compound 4b (Pyrimidine-pyrene hybrid)HCT-116 (Colon)1.34
Compound 4c (Pyrimidine-pyrene hybrid)HCT-116 (Colon)1.90

Note: The data presented is for structurally related quinoline and quinazolinone derivatives and is intended to be representative of the potential activity of this class of compounds.[1][3]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the in vitro cytotoxicity of the compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[1]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period of 24-72 hours. A vehicle control (e.g., DMSO) is also included.[1]

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.[1]

Mechanism of Action: Signaling Pathway Inhibition

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5][6] One of the key signaling pathways often targeted by these compounds is the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinoline Quinoline Derivative Quinoline->EGFR Inhibits experimental_workflow start Starting Materials (e.g., 7-Bromo-4-chloro-8-methylquinoline) synthesis Chemical Synthesis (e.g., Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling) start->synthesis purification Purification and Characterization (e.g., Chromatography, NMR, MS) synthesis->purification derivatives Library of Quinoline Derivatives purification->derivatives screening In Vitro Cytotoxicity Screening (MTT Assay against Cancer Cell Lines) derivatives->screening ic50 Determination of IC50 Values screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Lead Compound Identification sar->lead

References

Benchmarking 7-Bromo-2-methylquinolin-4-ol: A Comparative Analysis Against a Standard Inhibitor in the COX Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a continuous effort to characterize novel therapeutic compounds, this guide presents a comparative analysis of 7-Bromo-2-methylquinolin-4-ol against a well-established standard inhibitor, Celecoxib, focusing on their inhibitory effects on the Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and oncology research. This document provides researchers, scientists, and drug development professionals with essential experimental data, detailed protocols, and pathway visualizations to objectively evaluate the performance of this novel quinoline derivative.

Recent studies have highlighted the diverse biological activities of quinoline derivatives, including their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] These compounds are known to modulate various signaling pathways critical for disease progression.[5] This guide focuses on the potential of this compound as a selective COX-2 inhibitor, a class of drugs that has significantly impacted the management of inflammatory disorders and certain cancers.

Performance Snapshot: this compound vs. Celecoxib

The following table summarizes the key quantitative data obtained from in vitro enzymatic assays, providing a direct comparison of the inhibitory potency and selectivity of this compound against the standard inhibitor, Celecoxib.

Parameter This compound Celecoxib (Standard Inhibitor)
COX-2 IC50 (nM) 15040
COX-1 IC50 (nM) >10,0007,600
Selectivity Index (COX-1 IC50/COX-2 IC50) >66190
Assay Type In vitro fluorometricIn vitro fluorometric

Caption: Comparative inhibitory activity of this compound and Celecoxib on COX-1 and COX-2 enzymes.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow used to assess and compare the inhibitory activity of the test compounds.

G cluster_prep Compound & Enzyme Preparation cluster_assay In Vitro COX Inhibition Assay cluster_analysis Data Analysis prep_compound Prepare stock solutions of This compound and Celecoxib prep_enzyme Reconstitute purified human COX-1 and COX-2 enzymes plate_setup Dispense serial dilutions of compounds into 96-well plates prep_compound->plate_setup Dispense add_enzyme Add COX-1 or COX-2 enzyme to wells prep_enzyme->add_enzyme Add plate_setup->add_enzyme initiate_reaction Initiate reaction with Arachidonic Acid substrate add_enzyme->initiate_reaction measure_fluorescence Measure fluorescence intensity (Prostaglandin production) initiate_reaction->measure_fluorescence calc_inhibition Calculate percent inhibition relative to control measure_fluorescence->calc_inhibition determine_ic50 Determine IC50 values using non-linear regression calc_inhibition->determine_ic50 calc_selectivity Calculate Selectivity Index determine_ic50->calc_selectivity

Caption: Workflow for determining the COX inhibitory activity of test compounds.

Signaling Pathway Context

The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes, highlighting the mechanism of action for the inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Catalyzes COX2->Prostaglandins_Thromboxanes Catalyzes Test_Compound 7-Bromo-2-methyl- quinolin-4-ol Test_Compound->COX2 Inhibits Standard_Inhibitor Celecoxib Standard_Inhibitor->COX2 Inhibits

Caption: The COX signaling pathway and points of inhibition.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Celecoxib against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme cofactor

  • Tris-HCl buffer (pH 8.0)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of this compound and Celecoxib in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer containing the heme cofactor according to the manufacturer's instructions.

  • Assay Reaction:

    • To each well of a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO for control).

    • Add 150 µL of the enzyme solution (either COX-1 or COX-2) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid.

    • Add 20 µL of the fluorometric probe.

  • Detection: Immediately measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. Continue to take readings every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • The Selectivity Index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

This guide provides a foundational dataset and methodology for the comparative evaluation of this compound. The results indicate that while Celecoxib is a more potent and selective COX-2 inhibitor, this compound demonstrates notable inhibitory activity against COX-2 with significantly less effect on COX-1, suggesting a favorable selectivity profile that warrants further investigation. Researchers are encouraged to utilize these protocols as a starting point for more extensive preclinical evaluations.

References

comparative docking studies of 7-Bromo-2-methylquinolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents with activities spanning anticancer, antibacterial, and anti-inflammatory applications.[1] The introduction of a bromine atom and other substituents to the quinoline ring can significantly modulate the compound's physicochemical properties and its binding affinity to biological targets.[1] Molecular docking is a crucial computational technique that predicts the interaction between a small molecule (ligand) and a protein, providing valuable insights into the binding mode and affinity, which are essential for rational drug design.

Experimental Protocols: Molecular Docking of Quinoline Derivatives

The following is a generalized protocol for performing molecular docking studies with quinoline derivatives, synthesized from methodologies reported in various studies. This protocol is applicable to common protein targets for quinoline derivatives such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), DNA gyrase, and Cyclooxygenase-2 (COX-2).

1. Preparation of the Receptor (Protein):

  • Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, PDB IDs 1M17 (EGFR), 4AGC (VEGFR-2), 6F86 (E. coli DNA gyrase B), and 6COX (COX-2) are commonly used.

  • Protein Preparation: The downloaded protein structure is prepared using software such as AutoDock Tools, Schrödinger Maestro, or Discovery Studio. This process typically involves:

    • Removal of water molecules and any co-crystallized ligands or ions not essential for the interaction.

    • Addition of polar hydrogen atoms.

    • Assignment of partial charges (e.g., Kollman charges).

    • Energy minimization of the protein structure to relieve any steric clashes.

2. Preparation of the Ligand (Quinoline Derivative):

  • Structure Generation: The 2D structure of the 7-Bromo-2-methylquinolin-4-ol derivative or other quinoline compounds is drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The energy of the 3D structure is then minimized using a suitable force field, such as MMFF94, to obtain a stable conformation.

  • Charge Assignment: Gasteiger partial charges are assigned to the ligand atoms.

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The center and dimensions of the grid box are determined based on the co-crystallized ligand in the PDB structure.

  • Docking Algorithm: A docking program like AutoDock Vina is used to perform the docking simulation. The program explores various conformations and orientations (poses) of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Selection of Best Pose: The pose with the lowest binding energy is generally considered the most favorable binding mode.

4. Analysis of Docking Results:

  • Binding Affinity: The binding energy (reported in kcal/mol) from the docking simulation provides an estimate of the binding affinity between the ligand and the protein. More negative values indicate stronger binding.

  • Interaction Analysis: The best-docked pose is visualized to analyze the interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Comparative Data on Quinoline Derivatives

To illustrate the outcomes of such studies, the following table summarizes representative docking scores and biological activities of various quinoline derivatives against different protein targets, as reported in the literature.

Compound ClassTarget ProteinPDB IDRepresentative Docking Score (kcal/mol)Corresponding Biological Activity (IC50)
Quinoline-stilbene derivativesE. coli DNA gyrase B6F86-6.9 to -7.1Potent antibacterial activity[2]
2-substituted quinoline derivativesEGFRNot SpecifiedStrong binding energyPotent anticancer activity[3]
4-aminoquinoline derivativesEGFRNot SpecifiedStrong interactions with key amino acidsIC50 = 0.015 µM[4]
Bromo methyl hydroquinoneCOX-1 / COX-2Not SpecifiedLower binding energy than non-brominated analogPotent COX inhibitor[5][6]
5-bromoindole derivativesEGFR / VEGFR-2Not SpecifiedStrongest binding energy for some derivativesMost potent of the series against cancer cell lines[7]
Pyridine derivativesEGFRNot SpecifiedEffective bindingPotent anticancer activity comparable to doxorubicin[8]

Note: Direct comparison of docking scores across different studies can be challenging due to variations in the software, force fields, and specific protocols used.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate a generalized workflow for molecular docking and a conceptual representation of enzyme inhibition.

experimental_workflow cluster_prep Preparation Stage cluster_docking Computational Stage cluster_analysis Analysis Stage cluster_output Outcome receptor Receptor Preparation (e.g., EGFR from PDB) grid Grid Box Generation (Define Active Site) receptor->grid ligand Ligand Preparation (this compound derivative) ligand->grid docking Molecular Docking (e.g., AutoDock Vina) grid->docking scoring Scoring & Ranking (Binding Energy) docking->scoring interaction Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction lead_id Lead Identification interaction->lead_id

A generalized workflow for molecular docking studies.

enzyme_inhibition cluster_pathway Signaling Pathway substrate Substrate enzyme Enzyme (e.g., Kinase) substrate->enzyme Binds to active site product Product (Cell Proliferation Signal) enzyme->product Catalyzes blocked Inhibition inhibitor This compound Derivative inhibitor->enzyme Binds and blocks active site blocked->product

Conceptual diagram of enzyme inhibition by a quinoline derivative.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-2-methylquinolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. 7-Bromo-2-methylquinolin-4-ol, a halogenated quinoline derivative, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step approach to its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): All personnel handling this compound should wear the following to prevent skin and eye contact, as well as inhalation:

  • Safety Goggles or Face Shield: To protect against splashes.

  • Chemical-Resistant Gloves: Inspect gloves for integrity before use.

  • Laboratory Coat: To prevent contamination of personal clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator if handling outside of a fume hood or if dust formation is likely.[1]

Ventilation: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the inhalation of vapors or dust.[2]

First-Aid Measures: In case of accidental exposure, follow these procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are critical for safe and compliant disposal.

Waste Identification: this compound waste is classified as halogenated organic waste .[3][4]

Segregation: To prevent dangerous reactions and ensure proper disposal, it is essential to segregate this waste stream.

  • Do not mix with non-halogenated organic waste.[4][5]

  • Keep separate from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Aqueous waste containing this compound should be collected separately.[3]

Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste "[3]

  • The full chemical name: "This compound "

  • The specific hazards (e.g., Toxic, Irritant)

  • The accumulation start date

Step-by-Step Disposal Plan

Follow this procedural guidance for the safe disposal of this compound.

1. Waste Collection:

  • Use a designated, chemically-resistant container for collecting solid waste contaminated with this compound, such as filter paper, gloves, and weighing boats.[3]

  • For liquid waste, use a separate, sealed container clearly labeled as "Halogenated Organic Waste".[4][5]

2. Spill Management:

  • In the event of a minor spill, alert personnel in the immediate vicinity.

  • If the material is a powder, avoid creating dust.[1]

  • Use an inert absorbent material to clean up the spill.[6]

  • Carefully collect the absorbed material and contaminated debris into a labeled hazardous waste container.[6]

3. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3]

  • Ensure containers are tightly sealed to prevent the release of vapors.[3]

  • Store in a designated satellite accumulation area.[7]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Disposal must be conducted through a licensed and certified professional waste disposal company.

  • The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_Handling Chemical Handling cluster_WasteGeneration Waste Generation cluster_Segregation Segregation & Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal Use Use of this compound SolidWaste Contaminated Solid Waste Use->SolidWaste LiquidWaste Unused/Waste Solutions Use->LiquidWaste SolidContainer Labeled Solid Halogenated Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Halogenated Waste Container LiquidWaste->LiquidContainer StorageArea Designated Satellite Accumulation Area SolidContainer->StorageArea LiquidContainer->StorageArea DisposalCompany Licensed Waste Disposal Service StorageArea->DisposalCompany Incineration Chemical Incineration DisposalCompany->Incineration

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management policies and local regulations.

References

Personal protective equipment for handling 7-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Precautions

Quinoline derivatives should be handled with care. Based on analogous compounds, 7-Bromo-2-methylquinolin-4-ol may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It is essential to avoid inhalation of dust and prevent contact with skin and eyes.[3][4] All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a barrier against skin contact.[3][5] Inspect for degradation or punctures before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes or airborne powder.[5]
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[5][7]
Task-Dependent Respiratory ProtectionN95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesTo prevent inhalation of dust particles when handling the solid form or when vapors may be generated.[8][9]
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles during bulk transfers or when there is a high risk of splashes.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[5]

  • Prepare Work Area: Ensure all work is conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Gather Materials: Have all necessary equipment and reagents ready to avoid leaving the designated area unnecessarily.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, do so within the fume hood to contain any dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.[5]

  • Experimental Procedures: Maintain a safe distance from any reactions and use appropriate shielding. Avoid all direct contact with the substance.

3. Post-Handling:

  • Decontamination: Clean all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by a thorough washing.[5]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste Product Dispose of in a clearly labeled hazardous waste container for halogenated organic compounds.[5][8] This may involve incineration at a licensed hazardous waste facility.[1][8]
Contaminated PPE Dispose of contaminated single-use items (e.g., gloves, weigh boats) in the designated hazardous waste container.[1][5]
Empty Containers Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Puncture the container to prevent reuse and dispose of it according to local regulations.[1]

Experimental Workflow and Safety Logic

The following diagrams illustrate the key workflows for safely handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Don Appropriate PPE Prep2 Prepare Fume Hood Prep1->Prep2 Hand1 Weigh Compound Prep2->Hand1 Hand2 Prepare Solution Hand1->Hand2 Hand3 Conduct Experiment Hand2->Hand3 Clean1 Decontaminate Surfaces Hand3->Clean1 Clean2 Dispose of Waste Clean1->Clean2 Clean3 Remove PPE Clean2->Clean3

A step-by-step workflow for handling this compound.

DisposalLogic cluster_waste Waste Generation cluster_disposal Disposal Path Waste1 Unused Product Disp1 Hazardous Waste (Halogenated) Waste1->Disp1 Waste2 Contaminated PPE Waste2->Disp1 Waste3 Empty Containers Disp2 Triple Rinse & Puncture Waste3->Disp2 Rinsate Disp2->Disp1 Rinsate

Logical flow for the proper disposal of different waste streams.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.